4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGLMDBNLJUEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341411 | |
| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-28-1 | |
| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis. Furthermore, it explores the potential applications of this molecule as a versatile building block in the development of pharmacologically active agents, particularly kinase inhibitors.
Chemical Structure and Identification
This compound is a substituted pyrazole characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, methyl groups at positions 3 and 5, and a 2-bromoethyl substituent at position 4.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₁₁BrN₂[2] |
| CAS Number | 83467-28-1[2] |
| Canonical SMILES | CC1=C(C(=NN1)C)CCBr[1] |
| InChI | InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)[1] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 203.08 g/mol | PubChem[1] |
| Purity | ≥95% | Commercial Suppliers[2] |
| XLogP3 (Computed) | 1.6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 28.7 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
| Boiling Point (Predicted) | 317.2 ± 37.0 °C | LookChem (for a related compound)[3] |
Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole. The first step involves the Friedel-Crafts acylation to introduce an acetyl group at the 4-position, followed by reduction and subsequent bromination. A more direct, albeit potentially lower-yielding, approach involves the direct alkylation of 3,5-dimethylpyrazole with a suitable bromo-reagent, though this can lead to mixtures of N- and C-alkylated products.
A more controlled and widely applicable method involves the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a Wittig reaction to introduce the two-carbon side chain, which can then be selectively brominated.
However, a frequently employed strategy for the synthesis of such compounds involves the bromination of a precursor alcohol. Below is a detailed experimental protocol for a likely synthetic route.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3,5-dimethylpyrazole involving the introduction of a hydroxyethyl group followed by its conversion to the bromoethyl group.
Step 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dimethylpyrazole (10 g, 0.104 mol) in 100 mL of a suitable solvent like dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromoethanol (15.6 g, 0.125 mol) in 50 mL of dichloromethane from the dropping funnel over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
Step 2: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (5 g, 0.036 mol) obtained from the previous step in 50 mL of anhydrous dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0 °C. Add phosphorus tribromide (4.8 g, 0.018 mol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Data (Predicted)
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are predicted for this compound.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10-12 (br s, 1H, NH), ~3.5 (t, 2H, -CH₂-Br), ~2.8 (t, 2H, Ar-CH₂-), ~2.2 (s, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3, C5), ~110 (C4), ~33 (-CH₂-Br), ~30 (Ar-CH₂-), ~11 (2 x -CH₃) |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100-3300 (N-H stretch), ~2850-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C-H bend), ~650 (C-Br stretch) |
| Mass Spec (EI) | m/z: 202/204 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br, ethyl group. |
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6]
This compound, with its reactive bromoethyl group, is a valuable intermediate for the synthesis of more complex molecules. The bromoethyl moiety can be readily converted to other functional groups through nucleophilic substitution, allowing for the introduction of diverse pharmacophores.
Role as a Building Block for Kinase Inhibitors
A particularly significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[9]
The this compound can serve as a key building block for synthesizing novel kinase inhibitors. The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase. The bromoethyl side chain provides a handle for attaching larger and more complex chemical groups designed to enhance potency and selectivity.
Figure 1. A representative kinase signaling pathway (MAPK pathway) and the potential point of intervention for a pyrazole-based inhibitor.
In the signaling pathway depicted above, a pyrazole-based inhibitor, potentially synthesized using this compound as a starting material, could be designed to block the activity of a key kinase like RAF, thereby inhibiting downstream signaling and cellular proliferation.
Safety and Handling
This compound is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its bromoethyl group make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the pyrazole scaffold in pharmacologically active compounds, particularly as kinase inhibitors, underscores the potential of this molecule in the development of novel therapeutics. Researchers and drug development professionals can leverage the information provided in this guide to explore the full potential of this versatile building block.
References
- 1. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS: 83467-28-1): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS number 83467-28-1), a heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. With a primary focus on its application in the rapidly evolving field of targeted protein degradation, this document details the compound's chemical and physical properties, provides a putative synthesis protocol, and explores its role in the construction of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents a conceptual framework for the experimental application of PROTACs incorporating this pyrazole moiety, including a hypothetical signaling pathway and a generalized experimental workflow for their synthesis and biological evaluation.
Introduction
This compound is a substituted pyrazole derivative that has garnered significant interest as a bifunctional linker precursor in the design of PROTACs. The pyrazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties. The presence of a reactive bromoethyl group allows for covalent attachment to other molecular entities, making it an ideal component for constructing the intricate architecture of PROTACs. As a member of the "Protein Degrader Building Blocks" family, this compound serves as a crucial component in the development of novel therapeutics aimed at selectively eliminating disease-causing proteins.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 83467-28-1 | [1] |
| Molecular Formula | C₇H₁₁BrN₂ | [1] |
| Molecular Weight | 203.08 g/mol | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | ≥95% | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |
Table 1: Physicochemical properties of this compound.
Synthesis and Characterization
Putative Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol
A plausible precursor to the target molecule is 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol. This intermediate could potentially be synthesized via the Knorr pyrazole synthesis, reacting a suitably substituted β-ketoester with a hydrazine derivative, followed by reduction of an ester group at the 4-position.
Step 2: Bromination of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol
The hydroxyl group of the ethanol intermediate can be converted to a bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
Reaction: To a solution of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, a solution of PBr₃ (1.1 equivalents) in the same solvent is added dropwise.
-
Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.
Characterization Data
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. Representative spectral data for pyrazole derivatives are provided in Table 2.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two methyl groups, the ethyl chain protons, and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbons, the ethyl carbons, and the pyrazole ring carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (203.08 g/mol for C₇H₁₁BrN₂). |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Br bonds. |
Table 2: Expected Spectroscopic Data for this compound.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound in drug discovery is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.
The Role of the Pyrazole Linker
The this compound moiety serves as a versatile and rigid linker precursor. The bromoethyl group provides a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase-binding ligand. The pyrazole ring itself can contribute to the overall physicochemical properties of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two binding ligands. The length and rigidity of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Conceptual Signaling Pathway of a Pyrazole-Linked PROTAC
The following diagram illustrates the conceptual signaling pathway of a PROTAC utilizing a this compound-derived linker to induce the degradation of a target protein.
Figure 1: Conceptual signaling pathway of a PROTAC.
Generalized Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a generalized workflow for the synthesis and biological evaluation of a PROTAC incorporating the this compound linker.
Figure 2: Generalized workflow for PROTAC development.
Safety and Handling
This compound is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its straightforward, albeit not explicitly detailed, synthesis and reactive handle make it an attractive component for medicinal chemists. The continued exploration of pyrazole-based linkers in the context of targeted protein degradation is expected to yield novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further investigation into its full potential.
References
An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a clear, step-by-step format, complete with detailed experimental protocols and a summary of quantitative data.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a reactive bromoethyl group and a versatile pyrazole core, makes it an attractive starting material for the development of novel therapeutic agents. This guide outlines a reliable three-step synthetic route commencing with the readily available 3,5-dimethyl-1H-pyrazole.
Overall Reaction Pathway
The synthesis proceeds through three key transformations:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.
-
Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group.
-
Bromination of the Alcohol: Substitution of the hydroxyl group with a bromine atom to yield the final product.
Figure 1: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. The yields are representative and may vary based on reaction scale and purification methods.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | DMF | 65-75% |
| 2 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | NaBH₄ | Methanol | 85-95% |
| 3 | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | This compound | PBr₃ or SOBr₂ | Dichloromethane | 80-90% |
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
This procedure outlines the formylation of 3,5-dimethyl-1H-pyrazole at the C4 position using the Vilsmeier-Haack reagent.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.
Step 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (Reduction)
This procedure describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Bromination)
This protocol details the conversion of the primary alcohol to the final bromoethyl derivative using phosphorus tribromide. An alternative using thionyl bromide is also applicable.[1][2]
Materials:
-
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of deionized water, followed by saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Figure 3: Logical relationship of reagents for the bromination step.
Conclusion
This technical guide provides a detailed and reliable synthetic route to this compound. The described procedures are based on well-established organic transformations and can be readily implemented in a standard laboratory setting. The quantitative data and detailed protocols will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate for further derivatization and biological evaluation.
References
4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole molecular weight
An In-depth Technical Guide to the Molecular Weight of 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This guide provides a detailed analysis of the molecular weight of this compound, a heterocyclic organic compound with potential applications in medicinal chemistry.
Molecular Composition and Weight
The chemical formula for this compound is C₇H₁₁BrN₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
Atomic Components and Calculation
The calculation of the molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N). The accepted standard atomic weights are approximately 12.011 u for Carbon, 1.008 u for Hydrogen, 79.904 u for Bromine, and 14.007 u for Nitrogen.[4][5][6][7][8][9][10][11][12][13][14][15][16]
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N)
(7 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 14.007) = 203.08 g/mol [1][2]
Data Summary
For clarity and comparative ease, the quantitative data is summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Bromine | Br | 1 | 79.904[4][5] | 79.904 |
| Nitrogen | N | 2 | 14.007[6][10][17] | 28.014 |
| Total | 203.083 |
Note: The final molecular weight is often cited as 203.08 g/mol .[1][2]
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise molecular weight, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary technique employed for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally determine the accurate mass of this compound.
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Methodology:
-
Sample Preparation: A dilute solution of the synthesized and purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard calibration solution with known masses across the desired mass range to ensure high mass accuracy.
-
Sample Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The generated ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy.
-
Data Acquisition: The mass spectrum is recorded, showing the isotopic distribution of the protonated molecule. The monoisotopic mass is identified and recorded.
-
Data Analysis: The experimentally determined monoisotopic mass is compared with the theoretically calculated mass to confirm the elemental composition.
Workflow and Pathway Visualization
To illustrate the logical flow from compound synthesis to characterization, the following diagrams are provided.
Caption: Experimental workflow for compound synthesis and molecular weight verification.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | C7H11BrN2 | CID 572879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Bromine - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. byjus.com [byjus.com]
- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of dimethylpyrazoles, a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. This document details the reactivity and regioselectivity of various dimethylpyrazole isomers in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, Friedel-Crafts reactions, and the Vilsmeier-Haack reaction. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic functionalization of these important scaffolds.
Introduction to the Reactivity of Dimethylpyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of the two methyl groups on the pyrazole ring significantly influences the electron density and steric hindrance at each carbon atom, thereby dictating the regioselectivity of electrophilic substitution. In general, the C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack in most dimethylpyrazole isomers.
The N-substitution also plays a crucial role. In N-unsubstituted pyrazoles, the reaction can be complicated by the acidic N-H proton, which can react with bases or influence the electronic distribution through tautomerism. N-alkylation to form dimethylpyrazoles generally increases the electron-donating character of the ring, further activating it towards electrophilic substitution.
This guide will systematically explore the outcomes of various electrophilic substitution reactions on different dimethylpyrazole isomers, providing a comparative analysis of their reactivity.
Nitration of Dimethylpyrazoles
Nitration is a fundamental electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO2) onto the pyrazole ring. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as amino groups.
Regioselectivity and Reactivity
For most dimethylpyrazoles, nitration occurs predominantly at the C4 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
-
3,5-Dimethylpyrazole: Nitration of 3,5-dimethylpyrazole with a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, exclusively yields 4-nitro-3,5-dimethylpyrazole.[1] The two methyl groups at positions 3 and 5 direct the incoming electrophile to the C4 position. One study reported a 76% yield for the nitration of 3,5-dimethylpyrazole.[1][2]
-
1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole: For N-methylated pyrazoles, nitration also generally favors the C4 position. The alkylation of 3(5)-methylpyrazole can be a source of mono- and dinitro derivatives at the carbon ring.[3]
Experimental Protocols
General Procedure for the Nitration of 3,5-Dimethylpyrazole:
-
In a flask equipped with a stirrer and a cooling bath, place a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).
-
Cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 4-nitro-3,5-dimethylpyrazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Table 1: Quantitative Data for the Nitration of Dimethylpyrazoles
| Dimethylpyrazole Isomer | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | - | 4-Nitro-3,5-dimethylpyrazole | 76 | [1][2] |
| 3,5-Dimethylpyrazole | 70% HNO₃ in 80% H₂SO₄ | 118 | 4-Nitro-3,5-dimethylpyrazole | 27 | [1] |
Halogenation of Dimethylpyrazoles
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the pyrazole ring, providing a handle for further cross-coupling reactions and other transformations.
Regioselectivity and Reactivity
Similar to nitration, halogenation of dimethylpyrazoles is highly regioselective for the C4 position.
-
3,5-Dimethylpyrazole: Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform readily affords the 4-halo-3,5-dimethylpyrazole derivatives.
-
1,5-Dimethylpyrazole: Electrochemical chlorination has been shown to yield the 4-chloro-1,5-dimethylpyrazole, though with moderate yield (53%), and can also lead to side-chain chlorination.[4]
Experimental Protocols
General Procedure for the Chlorination of 3,5-Dimethylpyrazole using NCS:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask.
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-3,5-dimethylpyrazole.
-
Purify the product by column chromatography or recrystallization.
Table 2: Quantitative Data for the Halogenation of Dimethylpyrazoles
| Dimethylpyrazole Isomer | Reagent | Solvent | Product | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | NCS | CCl₄ | 4-Chloro-3,5-dimethylpyrazole | Good | - |
| 3,5-Dimethylpyrazole | NBS | CCl₄ | 4-Bromo-3,5-dimethylpyrazole | Good | - |
| 1,5-Dimethylpyrazole | Electrochemical (NaCl) | H₂O | 4-Chloro-1,5-dimethylpyrazole | 53 | [4] |
Sulfonation of Dimethylpyrazoles
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This functional group can enhance water solubility and act as a directing group in subsequent reactions.
Regioselectivity and Reactivity
Sulfonation of dimethylpyrazoles also predominantly occurs at the C4 position. The reaction is typically carried out using fuming sulfuric acid (oleum).
Experimental Protocols
Procedure for the Sulfonation of 3,5-Dimethylpyrazole:
Due to the lack of a specific detailed protocol in the initial search, a general procedure for aromatic sulfonation is provided below, which can be adapted for 3,5-dimethylpyrazole.
-
Carefully add 3,5-dimethylpyrazole to fuming sulfuric acid (oleum) in a flask equipped with a stirrer and a cooling bath. The reaction is highly exothermic and should be performed with caution.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.
-
After cooling, pour the reaction mixture carefully onto crushed ice.
-
The sulfonic acid product can be isolated by salting out with sodium chloride or by neutralization with a base to form the corresponding sulfonate salt.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are important C-C bond-forming reactions. However, their application to pyrazoles can be challenging due to the basic nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring.
Challenges and Alternative Catalysts
Traditional Lewis acids like aluminum chloride (AlCl₃) are often ineffective for the Friedel-Crafts acylation of pyrazoles because they form strong complexes with the pyrazole nitrogen atoms.[1] This deactivates the ring towards electrophilic attack.
However, successful acylations have been reported using milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃.[1] For Friedel-Crafts alkylation, alcohols in the presence of heterogeneous catalysts like montmorillonite clay have been shown to be effective for some aromatic systems and could be a viable approach for dimethylpyrazoles.[5][6]
Experimental Considerations
Given the challenges, the development of a successful Friedel-Crafts protocol for a specific dimethylpyrazole may require careful optimization of the Lewis acid catalyst, solvent, temperature, and acylating/alkylating agent.
Table 3: Considerations for Friedel-Crafts Reactions of Dimethylpyrazoles
| Reaction | Traditional Catalyst | Issues | Potential Alternative Catalysts |
| Acylation | AlCl₃ | Catalyst complexation with pyrazole nitrogen, deactivation of the ring. | TiCl₄, SnCl₄, FeCl₃, Zinc Oxide |
| Alkylation | AlCl₃ | Catalyst complexation, potential for polyalkylation and rearrangements. | Montmorillonite clay, Zeolites, Bi(OTf)₃ |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including dimethylpyrazoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Regioselectivity and Reactivity
This reaction is highly regioselective for the C4 position of dimethylpyrazoles.
-
3,5-Dimethylpyrazole: The Vilsmeier-Haack reaction on N-alkyl-3,5-dimethylpyrazoles leads to the formation of the corresponding 4-formyl derivatives. However, 3,5-dimethyl-1H-pyrazole itself may not undergo formylation at the C4 position under analogous conditions.
-
1,5-Dimethyl-3-phenylpyrazole: This substrate is expected to yield the 4-formyl derivative with high regioselectivity.[7]
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation:
-
In a flask under an inert atmosphere, cool a solution of the dimethylpyrazole in DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6][8][9]
Table 4: Quantitative Data for the Vilsmeier-Haack Reaction of Dimethylpyrazoles
| Dimethylpyrazole Isomer | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | |
| 1,5-Dimethyl-3-phenylpyrazole | POCl₃, DMF | Reflux | 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | [7] |
Mechanistic Pathways and Visualizations
The electrophilic substitution reactions of dimethylpyrazoles generally proceed through a common mechanistic pathway involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Caption: General mechanism of electrophilic aromatic substitution on a dimethylpyrazole ring.
The regioselectivity is determined by the stability of the intermediate sigma complex. For dimethylpyrazoles, substitution at the C4 position typically leads to a more stable carbocation intermediate due to the electron-donating effects of the methyl groups and the nitrogen atoms.
Caption: Regioselectivity of electrophilic attack on 3,5-dimethylpyrazole.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. This document details the necessary precursors, outlines the multi-step synthesis, and provides structured experimental protocols for the core reactions involved.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by functionalization at the 4-position to introduce the 2-bromoethyl side chain. The primary starting materials are readily available and commercially sourced, making this synthetic pathway accessible for laboratory-scale and potential scale-up operations.
The overall synthetic pathway can be visualized as a three-stage process:
Caption: Overall synthetic workflow for this compound.
Starting Materials
The primary starting materials for the synthesis of the target molecule are outlined below.
| Starting Material | Chemical Structure | Key Role in Synthesis |
| Acetylacetone | CC(=O)CC(=O)C | Provides the carbon backbone for the pyrazole ring. |
| Hydrazine Hydrate | N2H4·H2O | Source of the two adjacent nitrogen atoms in the pyrazole ring. |
| Phosphorus oxychloride | POCl3 | Reagent for the Vilsmeier-Haack formylation. |
| N,N-Dimethylformamide (DMF) | (CH3)2NC(O)H | Reagent and solvent for the Vilsmeier-Haack formylation. |
| Wittig Reagent (e.g., Methyltriphenylphosphonium bromide) | (C6H5)3PCH3Br | Used to convert the 4-formyl group to a vinyl group. |
| Borane source (e.g., BH3·THF) | BH3·THF | Reagent for the hydroboration of the vinyl group. |
| Oxidizing agent (e.g., H2O2, NaOH) | H2O2, NaOH | Used in the oxidation step of the hydroboration-oxidation reaction. |
| Brominating Agent (e.g., Phosphorus tribromide) | PBr3 | Converts the terminal hydroxyl group to a bromide. |
Experimental Protocols
This section provides detailed experimental methodologies for the key stages of the synthesis.
Synthesis of 3,5-Dimethyl-1H-pyrazole
The initial step involves the condensation of acetylacetone with hydrazine hydrate to form the pyrazole ring.[1][2][3][4]
Reaction:
Caption: Formation of the 3,5-dimethylpyrazole core.
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a dropping funnel, a solution of hydrazine hydrate (1.0 equivalent) in a suitable solvent (e.g., water or ethanol) is prepared.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Acetylacetone (1.0 equivalent) is added dropwise to the cooled hydrazine solution while maintaining the temperature below 10 °C.[3]
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours).
-
The product, 3,5-dimethylpyrazole, can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by drying and removal of the solvent under reduced pressure.[1] The resulting solid can be further purified by recrystallization.
Quantitative Data:
| Reactant Ratio (Acetylacetone:Hydrazine) | Solvent | Reaction Temperature | Reaction Time | Typical Yield |
| 1:1 | Water | 0-50 °C | 1-3 hours | >90% |
| 1:1 | Ethanol | Room Temperature | 2-4 hours | ~85% |
Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole
This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial functionalization for subsequent side-chain elongation.[5][6][7][8][9]
Reaction:
Caption: Vilsmeier-Haack formylation at the C4 position.
Procedure:
-
In a three-necked flask under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl3) (typically 1.5-2.0 equivalents) is added dropwise to the DMF, keeping the temperature below 10 °C to form the Vilsmeier reagent.[6]
-
A solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in DMF is then added dropwise to the prepared Vilsmeier reagent at 0-5 °C.[6]
-
The reaction mixture is then heated (e.g., to 70-80 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.[6]
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is isolated by filtration or extraction and can be purified by recrystallization.
Quantitative Data:
| Reactant Ratio (Pyrazole:POCl3:DMF) | Reaction Temperature | Reaction Time | Typical Yield |
| 1:1.5:excess | 0 °C to 80 °C | 2-6 hours | 60-70% |
Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
This two-step sequence converts the 4-formyl group into a 4-(2-hydroxyethyl) group.
The Wittig reaction is employed to convert the aldehyde to a vinyl group.
Reaction:
Caption: Wittig olefination to form the vinyl intermediate.
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF.
-
A strong base such as n-butyllithium or sodium hydride is added at low temperature to generate the ylide.
-
A solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in THF is then added to the ylide solution.
-
The reaction is stirred until completion and then quenched, followed by extraction and purification to yield 4-vinyl-3,5-dimethyl-1H-pyrazole.
The vinyl intermediate is then converted to the primary alcohol via hydroboration-oxidation.
Reaction:
Caption: Anti-Markovnikov hydration of the vinyl group.
Procedure:
-
4-Vinyl-3,5-dimethyl-1H-pyrazole is dissolved in anhydrous THF under an inert atmosphere.
-
A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then cooled again, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.
-
After stirring, the product is extracted, and the organic layer is dried and concentrated to give 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
Bromination of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
The final step is the conversion of the primary alcohol to the corresponding bromide.
Reaction:
Caption: Conversion of the primary alcohol to the bromide.
Procedure:
-
4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.
-
Phosphorus tribromide (PBr3), typically around 0.33-0.5 equivalents, is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with water or a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the Vilsmeier-Haack formylation and the subsequent side-chain manipulations. The starting materials are readily accessible, and the outlined procedures provide a solid foundation for the laboratory preparation of this important heterocyclic building block. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this and related pyrazole derivatives for further investigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
Methodological & Application
Synthesis Protocol for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, followed by the bromination of the primary alcohol to yield the final product. Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] This protocol is designed to be a reliable and reproducible method for obtaining the target compound for further research and development applications.
Chemical Properties and Data
A summary of the key quantitative data for the starting materials, intermediate, and final product is presented in the table below for easy reference and comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 3-(2-Hydroxyethyl)pentane-2,4-dione | C7H12O3 | 144.17 | N/A | Starting Material (in situ generation) |
| Hydrazine Hydrate | H6N2O | 50.06 | 7803-57-8 | Starting Material |
| 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole | C7H12N2O | 140.18 | 83467-27-0 | Intermediate |
| Phosphorus Tribromide (PBr3) | Br3P | 270.69 | 7789-60-8 | Reagent |
| This compound | C7H11BrN2 | 203.08 | 83467-28-1 | Final Product[3][4] |
Experimental Protocols
Step 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
This step involves the Knorr pyrazole synthesis, a classic method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Materials:
-
Pentane-2,4-dione
-
2-Bromoethanol
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 3-(2-hydroxyethyl)pentane-2,4-dione (Intermediate A):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add pentane-2,4-dione dropwise at room temperature.
-
After the addition is complete, add 2-bromoethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-(2-hydroxyethyl)pentane-2,4-dione, which can be used in the next step without further purification.
-
-
Formation of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole:
-
Dissolve the crude 3-(2-hydroxyethyl)pentane-2,4-dione in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
-
Step 2: Synthesis of this compound
This step involves the bromination of the primary alcohol of the pyrazole intermediate using phosphorus tribromide.
Materials:
-
4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Slowly add phosphorus tribromide (PBr3) dropwise to the cooled solution via the dropping funnel. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, and then let it warm to room temperature, continuing to stir until the starting material is consumed (monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C7H11BrN2 | CID 572879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Phosphorus tribromide [dlab.epfl.ch]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the Bromoethyl Group on Pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes for the functionalization of a bromoethyl group on a pyrazole core, a versatile scaffold in medicinal chemistry. The protocols outlined below describe key experimental procedures for the introduction of various functional groups, which can serve as crucial handles for the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction
The pyrazole motif is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The functionalization of the bromoethyl group at the N1 position of the pyrazole ring via nucleophilic substitution reactions offers a straightforward strategy to introduce diverse chemical entities, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details the synthesis of the key 1-(2-bromoethyl)pyrazole intermediate and subsequent functionalization with various nucleophiles.
Synthesis of the 1-(2-bromoethyl)pyrazole Intermediate
The common precursor for the functionalization reactions is 1-(2-bromoethyl)pyrazole, which can be synthesized from a pyrazole and 1,2-dibromoethane or 2-bromoethanol. A representative procedure for the synthesis of a substituted 1-(2-bromoethyl)pyrazole is provided below.
Experimental Protocol: Synthesis of Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate[1]
Materials:
-
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Brine solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (2.46 g, 10 mmol), 1,2-dibromoethane (3.76 g, 20 mmol), and K₂CO₃ (5.53 g, 40 mmol) in dried acetonitrile (30 ml) is refluxed overnight.
-
Upon cooling, the reaction mixture is filtered.
-
The filtrate is poured into 200 ml of brine.
-
The resulting mixture is extracted with dichloromethane (3 x 50 ml).
-
The combined organic extracts are washed with saturated brine, dried over anhydrous Na₂SO₄, and evaporated on a rotary evaporator to afford the crude product.
-
The crude product is purified by column chromatography to yield the pure product as colorless crystals.
Yield: 88%
Functionalization of the Bromoethyl Group via Nucleophilic Substitution
The bromoethyl group on the pyrazole is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. The general reaction scheme involves the displacement of the bromide ion by a nucleophile.
General Workflow for Nucleophilic Substitution
Caption: General workflow for the functionalization of 1-(2-bromoethyl)pyrazole.
Key Reaction Parameters for Nucleophilic Substitution[2]
| Parameter | Effect on Yield | Optimal Range/Conditions |
| Base | Deprotonates the pyrazole nitrogen, enhancing nucleophilicity. Excess base increases deprotonation efficiency. | 1.2–1.5 equivalents of K₂CO₃ or NaH. |
| Solvent | Polar aprotic solvents stabilize transition states and improve solubility, enhancing the reaction rate. | Dimethylformamide (DMF) > Dimethyl sulfoxide (DMSO) > Acetonitrile. |
| Temperature | Reactions typically require heating to overcome activation energy barriers without causing decomposition. | 60–90°C. |
| Reaction Time | Prolonged durations can reduce side products. | 6–12 hours. |
Application Notes: Pyrazole Derivatives as Kinase Inhibitors in the Ras-Raf-MEK-ERK Signaling Pathway
Many pyrazole derivatives have been identified as potent inhibitors of various kinases, which are key enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[1] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4][5][6][7][8][][10][11][12][13] Mutations in this pathway are common in many cancers, making its components attractive targets for drug development.
The functionalized pyrazole-ethyl scaffolds can be designed to interact with the ATP-binding site of kinases such as Raf, MEK, or ERK, thereby inhibiting their activity and blocking downstream signaling. The diverse functional groups introduced onto the ethyl side chain can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.
Ras-Raf-MEK-ERK Signaling Pathway and Inhibition
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by functionalized pyrazole derivatives.
Detailed Experimental Protocols for Functionalization
The following protocols provide examples for the introduction of amine, thiol, and azide functionalities onto a 1-(2-bromoethyl)pyrazole core.
Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)ethanamine Derivatives
Materials:
-
1-(2-bromoethyl)pyrazole derivative
-
Desired primary or secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 60-80°C for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-(1H-Pyrazol-1-yl)ethanethiol Derivatives
Materials:
-
1-(2-bromoethyl)pyrazole derivative
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
Procedure (using thiourea):
-
A mixture of the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The resulting isothiouronium salt is hydrolyzed by refluxing with an aqueous solution of NaOH (2.0 eq) for 2-4 hours.
-
The reaction mixture is cooled and acidified with dilute HCl.
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Protocol 3: Synthesis of 1-(2-Azidoethyl)-1H-pyrazole Derivatives[18]
Materials:
-
1-(2-bromoethyl)pyrazole derivative (or the corresponding chloro-derivative)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) for 12-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (caution: organic azides can be explosive).
-
The crude product may be used directly in subsequent reactions (e.g., click chemistry) or purified by chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of bromoethyl pyrazoles. Please note that yields are highly dependent on the specific pyrazole substrate and the nucleophile used.
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 1,2-dibromoethane | K₂CO₃ | CH₃CN | Reflux | Overnight | Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 88 | [14] |
| 1-Chloromethyl-3-nitropyrazole | NaN₃ | - | DMF | RT | - | 1-Azidomethyl-3-nitropyrazole | 86 | [15] |
| 1-Chloromethyl-3,4-dinitropyrazole | NaN₃ | - | DMF | RT | - | 1-Azidomethyl-3,4-dinitropyrazole | 87 | [15] |
Note: The data for the azide substitution was performed on a chloromethyl pyrazole, but a similar reactivity is expected for the bromoethyl analogue, potentially with milder reaction conditions.
Conclusion
The functionalization of the bromoethyl group on the pyrazole scaffold provides a robust and versatile platform for the synthesis of a diverse library of compounds. The protocols and data presented herein serve as a guide for researchers in the rational design and synthesis of novel pyrazole derivatives with potential therapeutic applications, particularly as kinase inhibitors targeting key signaling pathways involved in disease. Careful optimization of reaction conditions for each specific substrate and nucleophile is recommended to achieve optimal results.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF kinase - Wikipedia [en.wikipedia.org]
- 7. The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 10. mdpi.com [mdpi.com]
- 11. biorbyt.com [biorbyt.com]
- 12. youtube.com [youtube.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: A Versatile Building Block for PROTAC Linkers
This compound is a chemical building block that can be employed in the synthesis of PROTACs, serving as a component of the linker. Its chemical structure features a dimethylpyrazole moiety and a bromoethyl group. The bromoethyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through nucleophilic substitution reactions. The dimethylpyrazole core can influence the physicochemical properties of the resulting PROTAC, such as rigidity, solubility, and cell permeability, which are critical determinants of its biological activity.
Key Features:
-
Molecular Formula: C₇H₁₁BrN₂
-
Molecular Weight: 203.08 g/mol
-
CAS Number: 83467-28-1
The pyrazole motif is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[2] Incorporating this moiety into a PROTAC linker can provide structural rigidity and potentially favorable interactions within the ternary complex.
Signaling Pathway and Mechanism of Action
The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC utilizing this compound as a linker component typically involves a multi-step process. A generalized workflow is illustrated below.
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.
Representative Experimental Protocols
The following protocols describe a hypothetical synthesis of a PROTAC using this compound. These are representative methods and may require optimization for specific target ligands.
Protocol 1: Synthesis of POI-Linker Intermediate via Nucleophilic Substitution
This protocol details the alkylation of a POI ligand containing a nucleophilic group (e.g., a phenol or an amine) with this compound.
Materials:
-
POI ligand with a nucleophilic handle (e.g., -OH, -NH₂) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.
Protocol 2: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the POI-Linker intermediate (which now has a pyrazole-NH that can be deprotonated) with an E3 ligase ligand containing a carboxylic acid. Note: This is a hypothetical coupling at the pyrazole nitrogen. Alternatively, if the POI-linker intermediate has a terminal functional group amenable to coupling, that would be used. For this example, we will assume a different synthetic strategy where the pyrazole is attached to the E3 ligase first, and then coupled to the POI ligand.
Let's assume an alternative, more common synthetic route:
Step 1: Synthesis of E3 Ligase-Linker Intermediate
Materials:
-
E3 Ligase Ligand with a nucleophilic handle (e.g., pomalidomide) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow a similar procedure to Protocol 1, reacting the E3 ligase ligand with this compound to yield the E3 Ligase-Linker intermediate.
Step 2: Conversion of the Pyrazole-NH to a more reactive handle (if necessary) or direct use in subsequent reactions. For this example, we will assume the pyrazole nitrogen will be used for coupling after deprotonation.
Step 3: Coupling with POI Ligand
Materials:
-
E3 Ligase-Linker Intermediate (from Step 1) (1.0 eq)
-
POI Ligand with a suitable leaving group or activated carboxylic acid (e.g., POI-COCl or POI-COOH) (1.1 eq)
-
If POI-COOH is used: HATU (1.2 eq) and DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure (for POI-COOH):
-
Dissolve the POI-COOH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the activated ester.
-
In a separate flask, dissolve the E3 Ligase-Linker Intermediate (1.0 eq) in anhydrous DMF and add a suitable base (e.g., NaH) to deprotonate the pyrazole nitrogen.
-
Add the solution of the activated POI ligand to the deprotonated E3 Ligase-Linker intermediate.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
Successful synthesis of a PROTAC requires thorough characterization and evaluation of its biological activity. The following tables provide a template for summarizing key data.
Table 1: Synthesis and Characterization of a Hypothetical PROTAC
| Compound | Synthetic Step | Yield (%) | Purity (HPLC, %) | MS (m/z) [M+H]⁺ |
| POI-Linker Intermediate | Protocol 1 | 65 | >95 | Calculated: xxx.xx, Found: xxx.xx |
| Final PROTAC | Protocol 2 | 40 | >98 | Calculated: yyy.yy, Found: yyy.yy |
Table 2: Representative Biological Activity Data for a Hypothetical PROTAC
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Final PROTAC | e.g., BRD4 | HeLa | 50 | 90 |
| Control (POI inhibitor) | e.g., BRD4 | HeLa | N/A | No degradation |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Conclusion
This compound represents a viable and interesting building block for the synthesis of novel PROTACs. Its bifunctional nature allows for straightforward incorporation into linker structures through established synthetic methodologies like nucleophilic substitution and subsequent coupling reactions. The resulting dimethylpyrazole-containing linker can influence the overall properties of the PROTAC, potentially leading to improved efficacy. The provided protocols and workflows offer a foundational guide for researchers to explore the use of this building block in their targeted protein degradation research. As with any PROTAC design, empirical optimization of the linker length and composition is crucial for achieving potent and selective degradation of the desired protein of interest.
References
Application Notes and Protocols for N-alkylation of 3,5-dimethylpyrazole with 1,2-dibromoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized heterocycles. The resulting N-alkylpyrazoles are prevalent scaffolds in medicinal chemistry and serve as versatile ligands in coordination chemistry. This document provides detailed protocols for the N-alkylation of 3,5-dimethylpyrazole with 1,2-dibromoethane to synthesize 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane. This bis-pyrazole derivative is a valuable building block, particularly as a ligand for the development of metal-based therapeutic agents.
The protocols described herein focus on classical N-alkylation under basic conditions and a more efficient approach utilizing phase-transfer catalysis (PTC). The PTC method offers several advantages, including milder reaction conditions, faster reaction times, and often higher yields.
Applications in Drug Development
The primary application of 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane in drug development is its use as a chelating ligand in the synthesis of metal complexes with potential therapeutic properties. These complexes have been investigated for their cytotoxic and anticancer activities. The pyrazole moieties coordinate with various transition metals, such as copper, zinc, and palladium, to form stable complexes.[1][2][3][4] The biological activity of these complexes is influenced by the nature of the metal center and the overall geometry of the coordination compound.[2]
Research has shown that metal complexes bearing bis(pyrazolyl)alkane ligands can exhibit significant in vitro cytotoxicity against various cancer cell lines.[1][3][4] The proposed mechanisms of action often involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and interaction with cellular macromolecules like DNA.[2] The modular nature of these ligands allows for systematic structural modifications to optimize their therapeutic efficacy and selectivity.
Experimental Protocols
Two primary methods for the N-alkylation of 3,5-dimethylpyrazole with 1,2-dibromoethane are presented below.
Protocol 1: Classical N-Alkylation using a Strong Base in an Organic Solvent
This protocol outlines a standard method for N-alkylation using sodium hydride as the base in a polar aprotic solvent.
Materials:
-
3,5-dimethylpyrazole
-
1,2-dibromoethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation: Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Dispensing Sodium Hydride: Carefully weigh the required amount of sodium hydride (60% dispersion in mineral oil) and add it to the flask. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Addition of Solvent and Pyrazole: Add anhydrous DMF or THF to the flask, followed by the slow, portion-wise addition of 3,5-dimethylpyrazole at 0 °C.
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the complete deprotonation of the pyrazole, which is indicated by the cessation of hydrogen gas evolution.
-
Addition of Alkylating Agent: Dissolve 1,2-dibromoethane in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or ethanol.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol describes a more efficient method using a phase-transfer catalyst, which facilitates the reaction between reactants in a biphasic system.
Materials:
-
3,5-dimethylpyrazole
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or acetonitrile (optional, can be performed solvent-free)
-
Deionized water
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole, powdered sodium hydroxide or potassium hydroxide, and the phase-transfer catalyst (e.g., TBAB). A solvent such as toluene or acetonitrile can be used, or the reaction can be performed under solvent-free conditions.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane to the mixture.
-
Reaction: Vigorously stir the mixture at a specified temperature (e.g., 50-70 °C). The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure.
-
Extraction: Add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water to remove any remaining base and catalyst. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the organic phase using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of pyrazoles with dihaloalkanes under various conditions, based on literature precedents for similar reactions. Note that optimal conditions for the specific reaction of 3,5-dimethylpyrazole with 1,2-dibromoethane may require further optimization.
| Entry | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | - | DMF | 80 | 12 | 70-85 | General N-alkylation protocols |
| 2 | K₂CO₃ | - | Acetonitrile | Reflux | 24 | 60-75 | General N-alkylation protocols |
| 3 | NaOH (aq) | TBAB | Toluene | 70 | 6 | >90 | Phase-transfer catalysis literature[5] |
| 4 | KOH | TBAB | Solvent-free | 60 | 4 | High | Phase-transfer catalysis literature[5] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the phase-transfer catalyzed synthesis.
Caption: N-alkylation of 3,5-dimethylpyrazole.
Caption: Phase-Transfer Catalysis Workflow.
References
- 1. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent anticancer copper(ii) complexes containing tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various N-substituted aminoethyl pyrazoles through the reaction of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole with a range of primary and secondary amines. This reaction is a valuable tool for the generation of diverse pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole core allows for the fine-tuning of these biological activities. The reaction of this compound with amines provides a straightforward and efficient method for introducing a variety of amino functionalities at the 4-position of the pyrazole ring, leading to the creation of novel compound libraries for screening and lead optimization.
The general reaction involves the nucleophilic substitution of the bromine atom in this compound by an amine. This alkylation reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion. The choice of solvent, temperature, and reaction time can influence the yield and purity of the resulting N-substituted 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole derivatives.
Reaction Pathway
The fundamental reaction described in these notes is the N-alkylation of a primary or secondary amine with this compound.
Caption: General reaction scheme for the synthesis of N-substituted 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazoles.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various amines. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: General Procedure for the Reaction with Secondary Amines (e.g., Piperidine, Morpholine)
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile or DMF, add the secondary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
Protocol 2: General Procedure for the Reaction with Primary Amines
Materials:
-
This compound
-
Primary amine (2.5 equivalents, to act as both reactant and base)
-
Ethanol or Isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or isopropanol.
-
Add the primary amine (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 6-24 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by silica gel column chromatography using a suitable eluent system.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazoles. Please note that yields are highly dependent on the specific amine and reaction conditions used.
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Acetonitrile | K₂CO₃ | 60 | 8 | 85-95 |
| Morpholine | DMF | K₂CO₃ | 80 | 6 | 80-90 |
| Pyrrolidine | Acetonitrile | Et₃N | RT | 12 | 88-96 |
| Diethylamine | Ethanol | - (excess amine) | Reflux | 10 | 75-85 |
| Benzylamine | Isopropanol | - (excess amine) | Reflux | 18 | 70-80 |
| Aniline | DMF | K₂CO₃ | 100 | 24 | 40-50 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazoles.
Caption: A typical workflow for the synthesis of aminoethyl pyrazoles.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.
Expected Spectroscopic Data:
-
¹H NMR: Appearance of new signals corresponding to the protons of the introduced amino group and the ethyl linker, along with the characteristic signals for the 3,5-dimethyl-1H-pyrazole core. The methylene protons of the ethyl group adjacent to the nitrogen will typically appear as a triplet, and the methylene protons adjacent to the pyrazole ring will also appear as a triplet.
-
¹³C NMR: Appearance of new carbon signals for the ethyl linker and the substituents on the amine nitrogen.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: For products derived from primary amines, N-H stretching bands will be observed in the region of 3300-3500 cm⁻¹.
Safety Precautions
-
This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.
-
Amines can be corrosive and/or toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions involving heating should be conducted with appropriate caution and temperature control.
These protocols and notes are intended to serve as a guide. Researchers are encouraged to consult relevant literature and adapt the procedures as necessary for their specific applications.
Synthesis of Pyrazole Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below cover classical and modern synthetic methodologies, including the Knorr pyrazole synthesis, a multi-component reaction, and a microwave-assisted approach, offering versatility for various research and development needs.
Introduction to Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] This structural motif is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, antiviral, and antidepressant agents, among others.[1][2][4] The versatility of synthetic methods allows for the creation of diverse libraries of pyrazole derivatives for drug discovery and lead optimization.
Experimental Protocols
This section details three distinct and reliable methods for the synthesis of pyrazole derivatives.
Protocol 1: The Knorr Pyrazole Synthesis (Classical Method)
The Knorr pyrazole synthesis, first reported in 1883, is a robust and straightforward method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6][7] This reaction is typically acid-catalyzed.[8][9]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)[7]
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Slowly add phenylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.[7]
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[7]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.[7]
-
The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazolone derivative.[7]
Expected Outcome: This procedure typically yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Protocol 2: Multi-component Synthesis of Pyrano[2,3-c]pyrazoles
Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules in a single step, improving efficiency and reducing waste.[10][11] This protocol describes a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, which are known for their antimicrobial properties.[10]
Materials:
-
Hydrazine hydrate (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
To a mixture of hydrazine hydrate (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes to form the pyrazolone intermediate.
-
To this mixture, add the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrano[2,3-c]pyrazole derivative.
Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[12][13][14]
Materials:
-
Substituted benzaldehyde (1.0 equivalent)
-
Ethyl 3-oxobutanoate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1.0 eq), ethyl 3-oxobutanoate (1.0 eq), and phenylhydrazine (1.0 eq) in water.[15]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 70-140 °C) for a short duration (e.g., 5-20 minutes).[15] Reaction conditions may need optimization depending on the specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product is then collected by filtration, washed with water, and dried.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various pyrazole derivatives using the methods described.
| Synthesis Method | Starting Materials | Product | Reaction Time | Yield (%) |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1-2 hours | 70-85 |
| Multi-component | Hydrazine, Ethyl acetoacetate, Benzaldehyde, Malononitrile | 6-amino-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 2-3 hours | 85-95 |
| Microwave-Assisted | 4-Chlorobenzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | 1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 10 minutes | 90-98 |
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
| Biological Activity | Example Compound Class | Reference |
| Anti-inflammatory | Celecoxib and its derivatives | [1][16] |
| Anticancer | Substituted pyrazole-4-carbonitriles | [16] |
| Antimicrobial | Pyrano[2,3-c]pyrazoles, Tri-substituted pyrazoles | [2][10] |
| Antiviral | Various pyrazole nucleoside analogs | [1] |
| Antidepressant | Fezolamide | [1] |
Visualizations
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr pyrazole synthesis.
Logical Relationship: Multi-component Reaction
Caption: Logical flow of a four-component pyrazole synthesis.
Signaling Pathway Context: Potential Role of Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that promote cell proliferation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. mdpi.com [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
applications of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole in oncology research
Please note: As of December 2025, there is a notable absence of published research specifically detailing the applications of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole in oncology. The information presented herein pertains to the broader class of pyrazole derivatives, which have been extensively studied for their potential as anticancer agents.
Application Notes: The Pyrazole Moiety in Cancer Therapy
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential against cancer.[1] These heterocyclic compounds have demonstrated a wide range of pharmacological activities, including the ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[2]
Kinase Inhibition: A Primary Mechanism of Action
A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling.[1][2] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development. Pyrazole-based compounds have been designed to target several important kinases implicated in oncology:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Certain pyrazole derivatives have shown potent inhibitory activity against EGFR.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR by pyrazole compounds can stifle tumor growth by cutting off this blood supply.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-based inhibitors of CDKs can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[4]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This can occur through various mechanisms, including the disruption of microtubule dynamics and the activation of apoptotic signaling cascades. Furthermore, by targeting CDKs and other cell cycle regulators, these compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phases, thereby inhibiting tumor growth.[6]
Quantitative Data: Cytotoxic Activity of Representative Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against different cancer cell lines. It is crucial to note that this data is for compounds structurally distinct from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HEPG2 (Liver Cancer) | 0.31 | [3] |
| Compound 11 | HEPG2 (Liver Cancer) | 0.63 | [3] |
| Compound 12 | HEPG2 (Liver Cancer) | 0.71 | [3] |
| Compound 1 | HEPG2 (Liver Cancer) | >10 | [3] |
| Erlotinib (Control) | HEPG2 (Liver Cancer) | 10.6 | [3] |
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PYRIND | MCF7 (Breast Cancer) | 39.7 ± 5.8 | [5][7] |
| TOSIND | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 | [5][7] |
| L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | [8] |
| L3 | MCF-7 (Breast Cancer) | 81.48 ± 0.89 | [8] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the anticancer activity of chemical compounds.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[9]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[11][12]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cancer cells by treating them with the test compound for a specific duration. Include an untreated control group.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate generalized signaling pathways and experimental workflows relevant to the study of pyrazole derivatives in oncology.
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Caption: Experimental workflow for assessing CDK inhibition by pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry and materials science. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Furthermore, they serve as versatile ligands in coordination chemistry, finding applications in catalysis and the development of metal-organic frameworks.[2]
This document provides detailed protocols for the synthesis of pyrazole-containing ligands, focusing on the robust and widely applicable Knorr pyrazole synthesis, as well as other common methods. It also includes quantitative data for various synthetic routes and visual diagrams of key synthetic pathways and a relevant biological signaling pathway where pyrazole-containing ligands play a crucial role.
Data Presentation: A Comparative Overview of Synthetic Protocols
The choice of synthetic route for pyrazole derivatives can significantly impact yield, purity, and reaction time. Below is a summary of quantitative data from various methods, including conventional heating and microwave-assisted synthesis, to aid in method selection.
Table 1: Knorr Pyrazole Synthesis of Various Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Acetic Acid/Ethanol | Reflux, 1 h | High | [3][4] |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Reflux, 1 h | High | [3] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid/1-Propanol | 100°C, 1 h | High | [5] |
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | Acetic Acid | Reflux, 4-6 h | 73-81 | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 4-Sulfamoylphenylhydrazine | Ethanol | Reflux | Not Specified | [6] |
Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds (Chalcones)
| Chalcone Derivative | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one | Phenylhydrazine | 1,4-Dioxane/H₂SO₄ then Acetic Acid | Reflux, 6 h total | 65 | [7] |
| Substituted Chalcones | Hydrazine Hydrate | Formic/Acetic/Propionic Acid | Reflux, 8 h | Not Specified | [8] |
| 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | 1,4-Dioxane/H₂SO₄ then Acetic Acid | Reflux, 6 h total | 55 | [7] |
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazoles
| Product Type | Method | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 5 min | 91-98 | [9] |
| Phenyl-1H-pyrazoles | Conventional Heating | 2 hours | 73-90 | [9] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 | [1][9] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified | [1][9] |
| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted | 3-5 min | 82-98 | [10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole-containing ligands.
Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-Phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine) from Ethyl Acetoacetate and Phenylhydrazine
This protocol details a classic Knorr pyrazole synthesis to produce Antipyrine, a compound with analgesic and antipyretic properties.[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ice bath
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[3]
-
Isolation: After cooling, the resulting syrup is cooled in an ice bath.[3]
-
Crystallization: Scratch the inside of the flask with a glass rod to induce crystallization of the crude product.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[3]
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate
This protocol describes the synthesis of a pyrazole derivative from an α,β-unsaturated ketone (chalcone).
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Hydrazine hydrate
-
Acetic acid
-
Methanol
-
Reflux apparatus
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a conical flask, add 1,3-diphenyl-2-propen-1-one (5.0 mmol), hydrazine hydrate (25.0 mmol), and acetic acid (30 mL).[11]
-
Reflux: Heat the reaction mixture to reflux for 4 hours.[11]
-
Precipitation: After the reflux is complete, pour the reaction mixture onto crushed ice. A precipitate will form.[11]
-
Isolation: Collect the precipitate by filtration and wash it with water.[11]
-
Purification: Recrystallize the crude product from methanol to yield a yellowish crystalline solid. The reported yield is 68%.[11]
Protocol 3: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol offers a rapid and efficient method for pyrazole synthesis using microwave irradiation.[9]
Materials:
-
Substituted chalcone
-
Phenylhydrazine
-
Glacial acetic acid
-
Microwave reactor
-
Microwave process vial
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave process vial, combine the substituted chalcone (1 equivalent), phenylhydrazine (1.2 equivalents), and a catalytic amount of glacial acetic acid.[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300 W for 1-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.[9]
-
Isolation: Collect the resulting precipitate by vacuum filtration.[9]
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of pyrazole-containing ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. akademisains.gov.my [akademisains.gov.my]
Purification of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent use in research and drug development, by effectively removing unreacted starting materials and byproducts.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used technique for the purification of organic compounds, relying on the differential adsorption of components of a mixture onto a stationary phase. In the case of pyrazole derivatives, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used as the mobile phase.[1][2][3]
Potential Impurities
The synthesis of this compound commonly involves the alkylation of 3,5-dimethylpyrazole with 1,2-dibromoethane. This reaction can lead to several impurities that need to be removed during purification. Understanding these potential byproducts is critical for developing an effective purification strategy.
Common Impurities Include:
-
Unreacted 3,5-dimethylpyrazole: The starting pyrazole is a potential impurity if the reaction does not go to completion.
-
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: This isomer can form as a byproduct of the alkylation reaction.
-
1,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)ethane: This dialkylated product can occur if the stoichiometry is not carefully controlled.
-
Unreacted 1,2-dibromoethane: Excess alkylating agent may remain in the crude product.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under a UV lamp. The number of spots will indicate the number of components in the mixture. The relative positions (Rf values) will help in determining the optimal solvent system for column chromatography. The desired product is expected to be more polar than starting materials like 1,2-dibromoethane and less polar than highly polar impurities.
-
-
Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (hexane with a small amount of ethyl acetate) or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (e.g., 9:1 hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Continuously monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the compounds with higher polarity.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the expected chromatographic behavior of the target compound and potential impurities. The Rf values are indicative and may vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Expected Polarity | Expected Elution Order | Estimated Rf (4:1 Hexane:Ethyl Acetate) |
| 1,2-dibromoethane (unreacted) | Low | 1st | High (e.g., > 0.8) |
| This compound | Moderate | 2nd | Moderate (e.g., 0.3 - 0.5) |
| 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | Moderate | Close to target | Similar to target |
| 3,5-dimethylpyrazole (unreacted) | High | 3rd | Low (e.g., < 0.2) |
| 1,2-bis(3,5-dimethyl-1H-pyrazol-1-yl)ethane | High | 4th | Very low (may require higher polarity eluent) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Components in Column Chromatography
Caption: Principle of separation in column chromatography.
References
Application Notes: Scale-Up Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. The described synthetic pathway is a robust three-step process designed for scalability, starting from commercially available reagents. The protocol includes the initial formation of the pyrazole core, introduction of a hydroxyethyl side chain, and final conversion to the target bromoethyl derivative. Detailed experimental procedures, safety precautions, and data presentation are included to facilitate successful synthesis in a laboratory or pilot plant setting.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of new therapeutic agents and agrochemicals due to their diverse biological activities. This compound serves as a versatile intermediate, featuring a reactive bromoethyl group that allows for further molecular elaboration and conjugation, making it valuable for constructing compound libraries for drug discovery. The following protocol outlines a scalable and efficient synthesis route.
Overall Synthetic Scheme
The synthesis is accomplished via a three-step route:
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole (I) by condensation of acetylacetone with hydrazine.
-
Step 2: Synthesis of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (II) through the cyclization of 3-(2-hydroxyethyl)pentane-2,4-dione with hydrazine.
-
Step 3: Bromination of the hydroxyl intermediate (II) to yield the final product, this compound (III).
Safety and Handling
The synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Hazardous Chemicals:
-
This compound: Causes severe skin burns and eye damage.[1] Corrosive.[2]
-
Hydrazine Hydrate/Sulfate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water.
-
Acetylacetone: Flammable liquid and harmful if swallowed or inhaled.
-
-
Required PPE: Safety goggles or a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat are mandatory.[1][3]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Experimental Protocols
Step 1: Scale-Up Synthesis of 3,5-dimethyl-1H-pyrazole (I)
This procedure is based on the well-established Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Hydrazine Sulfate | 130.12 | 5.0 | 650 g |
| Sodium Hydroxide | 40.00 | 11.0 | 440 g |
| Acetylacetone | 100.12 | 5.0 | 500 g (515 mL) |
| Deionized Water | 18.02 | - | 6.0 L |
| Diethyl Ether | 74.12 | - | ~2.0 L |
| Anhydrous Potassium Carbonate | 138.21 | - | For drying |
Protocol:
-
Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the reactor with 4.0 L of deionized water and 440 g of sodium hydroxide. Stir until all solids are dissolved.
-
Cool the NaOH solution to 10-15°C using a circulating chiller.
-
In a separate vessel, dissolve 650 g of hydrazine sulfate in the cooled NaOH solution. Maintain the temperature below 20°C. Caution: Hydrazine is toxic.
-
Once the hydrazine sulfate has dissolved, begin the dropwise addition of 500 g of acetylacetone via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained at approximately 15°C.[3]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 15°C.[7]
-
Stop the stirring and allow the layers to separate. The product may crystallize or form an oil.
-
Transfer the reaction mixture to a large separatory funnel. Extract the aqueous layer with diethyl ether (1 x 1 L, then 4 x 250 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous potassium carbonate.
-
Remove the diethyl ether by rotary evaporation. The resulting white crystalline solid is 3,5-dimethyl-1H-pyrazole.
-
Dry the product under vacuum. Expected yield: 380-410 g (79-85%). Purity (by NMR): >98%.[3]
Step 2: Synthesis of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (II)
This step utilizes a similar pyrazole synthesis, starting with a substituted β-diketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 3-(2-hydroxyethyl)pentane-2,4-dione | 144.17 | 2.0 | 288 g |
| Hydrazine Hydrate (64% aq. soln.) | 50.06 | 2.2 | 210 g (204 mL) |
| Ethanol | 46.07 | - | 2.0 L |
Protocol:
-
Equip a 5 L reactor with a mechanical stirrer, condenser, thermometer, and addition funnel.
-
Charge the reactor with 288 g of 3-(2-hydroxyethyl)pentane-2,4-dione and 2.0 L of ethanol. Stir to dissolve.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add 210 g of hydrazine hydrate dropwise via the addition funnel over 1.5-2 hours, keeping the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (~78°C) and maintain for 3-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole as a viscous oil or low-melting solid. Expected yield: 215-240 g (70-78%).
Step 3: Bromination to this compound (III)
This final step converts the primary alcohol to the target alkyl bromide using phosphorus tribromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (II) | 154.20 | 1.5 | 231 g |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.6 | 162 g (58 mL) |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 2.5 L |
| Saturated Sodium Bicarbonate (aq.) | - | - | For quenching |
Protocol:
-
Equip a 5 L reactor with a mechanical stirrer, thermometer, and an addition funnel, under an inert atmosphere (Nitrogen or Argon).
-
Charge the reactor with 231 g of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (II) and 2.5 L of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice/salt bath.
-
Slowly add 162 g of phosphorus tribromide (PBr₃) dropwise via the addition funnel over 1-2 hours. Caution: PBr₃ is corrosive and reacts violently with water. The reaction is exothermic. Maintain the internal temperature below 5°C.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (~pH 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography (Silica gel, eluting with ethyl acetate/hexanes) to yield this compound as the final product. Expected yield: 260-290 g (80-88%).
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.
Caption: Workflow for the scale-up synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic pathway involves a multi-step process beginning with the formation of the pyrazole core, followed by functionalization at the 4-position, chain extension, and subsequent bromination. The key steps are:
-
Synthesis of 3,5-dimethyl-1H-pyrazole: Typically achieved through the condensation of acetylacetone with hydrazine hydrate.
-
Formylation of the pyrazole ring: Introduction of a formyl group at the 4-position via the Vilsmeier-Haack reaction.
-
Two-carbon chain extension: Conversion of the 4-formyl group to a 2-hydroxyethyl group. This is often accomplished through a Wittig-type reaction to form an α,β-unsaturated ester, followed by reduction.
-
Bromination of the primary alcohol: Conversion of the 4-(2-hydroxyethyl) group to the desired 4-(2-bromoethyl) functionality.
Q2: My Vilsmeier-Haack formylation is giving a low yield. What are the common causes?
A2: Low yields in the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole are often attributed to several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reagent Quality: Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old or decomposed reagents are a common cause of failure.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). However, the formylation reaction itself may require heating to proceed to completion. The optimal temperature should be determined empirically.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. Conversely, a large excess may promote side reactions.
Q3: I am observing multiple products during the bromination of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole. How can I improve selectivity?
A3: The formation of multiple products during bromination is a common issue. This can include bromination on the pyrazole ring in addition to the desired side-chain bromination. To improve selectivity:
-
Choice of Brominating Agent: Milder brominating agents that are selective for alcohols over aromatic rings are preferred. The Appel reaction (using CBr₄ and PPh₃) is often a good choice for this transformation. Reagents like PBr₃ can also be effective but may require careful temperature control.
-
Reaction Conditions: Control of the reaction temperature is crucial. Lower temperatures generally favor the desired SN2 reaction on the alcohol over electrophilic aromatic substitution on the pyrazole ring.
-
Protection of the Pyrazole Ring: If ring bromination remains a significant issue, consider protecting the pyrazole nitrogen before bromination. However, this adds extra steps to the synthesis.
Troubleshooting Guides
Vilsmeier-Haack Formylation of 3,5-dimethyl-1H-pyrazole
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-70 °C).[1] | |
| Product decomposition during work-up. | The work-up often involves quenching with ice/water, which is highly exothermic. Perform the quench slowly and with vigorous stirring to ensure efficient heat dissipation. | |
| Multiple Products Observed | Di-formylation or other side reactions. | Optimize the stoichiometry of the Vilsmeier reagent. A large excess can lead to side products.[1] |
| Starting material or product decomposition. | Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. |
Bromination of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Bromoethyl Product | Incomplete reaction. | Increase the reaction time or the amount of brominating agent. Monitor the reaction progress by TLC. |
| Elimination side reaction to form a vinylpyrazole. | Use milder reaction conditions and lower temperatures. The Appel reaction is generally performed at or below room temperature. | |
| Decomposition of the starting material or product. | Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to air or moisture. | |
| Formation of Ring-Brominated Byproducts | Non-selective brominating agent. | Use a brominating agent that is selective for alcohols, such as that in the Appel reaction (CBr₄/PPh₃). |
| High reaction temperature. | Maintain a low reaction temperature to disfavor electrophilic aromatic substitution. | |
| Difficulty in Product Purification | Contamination with triphenylphosphine oxide (from Appel reaction). | Triphenylphosphine oxide can often be removed by filtration if it precipitates. Otherwise, column chromatography is typically effective. |
Data Presentation
The following table summarizes typical yield ranges for the key steps in the synthesis of this compound. Note that actual yields will vary depending on the specific reaction conditions and scale.
| Reaction Step | Reactants | Product | Typical Yield Range |
| Pyrazole Synthesis | Acetylacetone, Hydrazine Hydrate | 3,5-dimethyl-1H-pyrazole | Very Good (often >90%) |
| Vilsmeier-Haack Formylation | 3,5-dimethyl-1-phenyl-1H-pyrazole, POCl₃, DMF | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ~69%[2] |
| Wittig Reaction (example) | Aldehyde, Phosphonium Ylide | Alkene | Good to Excellent (60-95%) |
| Ester Reduction (with LiAlH₄) | Ester | Primary Alcohol | Very Good (often >90%) |
| Appel Bromination | Primary Alcohol, CBr₄, PPh₃ | Alkyl Bromide | High (often >90%)[3] |
Experimental Protocols
Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack formylation of a similar pyrazole derivative.[2]
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (20 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (10 mmol) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3,5-dimethyl-1H-pyrazole (10 mmol) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (via Wittig and Reduction)
This is a representative two-step protocol.
Step 2a: Wittig Reaction
-
In a flame-dried flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting enol ether can be hydrolyzed to the corresponding aldehyde with aqueous acid, which is then reduced in the next step. A more direct approach is to use a Wittig reagent that directly installs a two-carbon unit with a protected alcohol or an ester group.
Step 2b: Reduction of the Intermediate Ester
-
In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the ester intermediate from the previous step (e.g., ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate) (1 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
-
Purify by column chromatography if necessary.
Synthesis of this compound (Appel Reaction)
This protocol is based on a general Appel reaction procedure.[3][4]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (1 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.
Visualizations
References
Technical Support Center: Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side products during the synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected side products?
A common and effective method for synthesizing this compound involves two main steps:
-
Ethoxylation: The reaction of 3,5-dimethylpyrazole with ethylene oxide to form the intermediate, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
-
Bromination: The subsequent conversion of the hydroxyl group to a bromide, typically using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
The most prevalent side product is the unreacted starting material from the second step, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole . Other potential impurities include elimination byproducts and regioisomers if a one-pot alkylation approach is used.
Q2: My TLC plate shows multiple spots after the bromination reaction. What do they correspond to?
Multiple spots on a TLC plate indicate an incomplete reaction or the formation of side products. Typically, you will see:
-
The Product Spot: this compound, which is generally less polar than the alcohol precursor.
-
The Starting Material Spot: The more polar 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, which will have a lower Rf value.
-
Other Minor Spots: These could correspond to elimination products (e.g., 4-vinyl-3,5-dimethyl-1H-pyrazole) or other impurities, which may be more or less polar depending on their structure.
Q3: My NMR spectrum looks very complex with unexpected peaks. How can I identify the main side products?
A complex NMR spectrum is the primary indicator of impurities. You can distinguish the desired product from the common alcohol byproduct by looking for key signals. The presence of both sets of signals confirms a mixture. Refer to the table below for characteristic shifts.
Q4: How can I minimize the formation of the 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole byproduct?
To minimize the amount of unreacted alcohol, consider the following optimizations for the bromination step:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC until the starting material spot has disappeared or is very faint.
-
Reagent Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents of PBr₃) to drive the reaction to completion.
-
Temperature Control: While some reactions require heating, excessive temperatures can sometimes lead to decomposition or elimination side products. Maintain the recommended temperature for your specific protocol.
Q5: Are there other potential side products I should be aware of?
While less common in the two-step synthesis, other side products can occur:
-
N-Alkylated Isomers: If attempting a direct alkylation of 3,5-dimethylpyrazole with a 2-bromoethyl synthon, you can get significant amounts of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole. This is often a major issue, making the two-step alcohol route preferable.
-
Elimination Product: Under strongly basic or high-temperature conditions, the product can undergo elimination to form 4-vinyl-3,5-dimethyl-1H-pyrazole.
-
Dimerization: In some cases, coupling of pyrazole units can occur, leading to dimeric structures like 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole.[1]
Troubleshooting Guide
Issue: Presence of a Major Impurity after Bromination
Symptoms:
-
Two major spots are observed on TLC after the reaction work-up.
-
¹H NMR shows duplicate sets of peaks, particularly in the alkyl chain region.
-
The final product yield is significantly lower than expected.
Probable Cause: The most likely cause is an incomplete bromination reaction, leaving a significant amount of the 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole starting material in the final product mixture.
Identification of Side Products
The following table summarizes key analytical data to help distinguish the desired product from its primary precursor.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key Mass Spec (m/z) |
| This compound | C₇H₁₁BrN₂ | 203.08 | ~3.5 (t, 2H, -CH₂Br), ~3.0 (t, 2H, Ar-CH₂-), ~2.2 (s, 6H, 2x -CH₃) | 202/204 [M]+, [M+2]+ |
| 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole | C₇H₁₂N₂O | 140.18 | ~3.7 (t, 2H, -CH₂OH), ~2.7 (t, 2H, Ar-CH₂-), ~2.2 (s, 6H, 2x -CH₃) | 140 [M]+, 123 [M-OH]+ |
Visual Troubleshooting and Reaction Workflow
The following diagrams illustrate the primary reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for product analysis.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole
This protocol is a representative method. Researchers should adapt it based on available literature and laboratory safety standards.
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Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent (e.g., dioxane) in a sealed pressure vessel, add a catalytic amount of a base such as sodium hydroxide.
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Reagent Addition: Add ethylene oxide (1.5 - 2.0 eq) to the vessel.
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Reaction Conditions: Seal the vessel and heat the mixture to approximately 150-160 °C for 12-24 hours. The reaction should be conducted with appropriate safety precautions for handling ethylene oxide and high-pressure reactions.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure alcohol intermediate.
Protocol 2: Synthesis of this compound
This protocol is a representative method for bromination.
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Reaction Setup: Dissolve 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).[2] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 1.1 eq) dropwise to the cooled solution.[2] An exothermic reaction may occur. Maintain the temperature below 10 °C during the addition.
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Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[2]
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Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-water. Basify the mixture to a pH of ~8-9 with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
References
Technical Support Center: N-Alkylation of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-alkylation of pyrazoles in a question-and-answer format.
Question 1: My N-alkylation reaction is producing a mixture of regioisomers (N1 and N2 alkylation). How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge. The formation of N1 and N2 isomers is influenced by a combination of steric and electronic factors.[1][2] Here are several strategies to improve selectivity:
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Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] If your pyrazole has a bulky substituent at the C3 or C5 position, the alkyl group will preferentially add to the more accessible nitrogen. You can leverage this by choosing an appropriate starting pyrazole or by using a bulkier alkylating agent to enhance the steric differentiation between the two nitrogen atoms.[1]
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Electronic Effects: The electronic properties of substituents on the pyrazole ring also play a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms.[3]
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Choice of Base and Solvent: The base and solvent system can significantly impact the ratio of N1 to N2 products.[2] It is recommended to screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile, THF). For instance, in some cases, using Mg(OEt)₂ as a base has been shown to preferentially yield the N2-alkylated product.[3]
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Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are critical. For instance, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1 selectivity.[4][5]
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Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio. Experimenting with different temperatures, from 0 °C to reflux, is advisable.[6]
Question 2: I am observing low to no yield of my desired N-alkylated pyrazole. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is essential.[7]
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Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. Ensure you are using a strong enough base and an appropriate solvent. For less acidic pyrazoles, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is often necessary.[6] Allow sufficient time for the deprotonation to complete before adding the alkylating agent.[6]
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Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Alkyl halides can degrade over time. If possible, use a freshly opened bottle or purify the reagent before use.
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Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Some reactions may require heating to proceed at a reasonable rate.[2]
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Side Reactions: Consider the possibility of competing side reactions. For example, if your pyrazole contains other nucleophilic functional groups, these may also be alkylated. Protecting these groups before the N-alkylation step may be necessary.[8][9]
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Quenching and Work-up Issues: Improper quenching of the reaction or issues during the extraction and purification steps can lead to product loss. Ensure the quenching is done carefully, for example, by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[6]
Question 3: I am getting unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
Answer:
The formation of byproducts is a common issue. Identifying the byproducts can provide clues to optimize the reaction.
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Over-alkylation: If the alkylating agent is highly reactive or used in large excess, dialkylation (quaternization) of the pyrazole ring can occur, leading to the formation of a pyrazolium salt. Use a controlled stoichiometry of the alkylating agent (e.g., 1.05-1.2 equivalents).
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C-Alkylation: Although less common, C-alkylation can occur under certain conditions, especially with highly activated pyrazoles. Modifying the reaction conditions, such as the choice of base and solvent, can help suppress this side reaction.
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Reaction with Solvent: Some solvents, like DMF, can decompose under strongly basic conditions or at high temperatures, leading to byproducts that may react with your substrate. If you suspect this is an issue, consider using an alternative solvent like THF or acetonitrile.
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Degradation of Starting Material or Product: The starting pyrazole or the N-alkylated product might be unstable under the reaction conditions. Analyze the stability of your compounds under the applied basic and thermal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of pyrazoles?
The principal challenge is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2) in an unsymmetrical pyrazole, leading to the formation of a mixture of constitutional isomers.[1][2][10] The similar electronic properties of the two nitrogen atoms in the pyrazole ring complicate their differentiation.[2]
Q2: What are the key factors that influence the regioselectivity of pyrazole N-alkylation?
The regiochemical outcome is primarily governed by a combination of factors:
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Steric effects of the substituents on the pyrazole ring.[1]
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Electronic effects of the substituents on the pyrazole ring.[2]
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The nature and bulkiness of the alkylating agent .[1]
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The base used for deprotonation.[2]
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The solvent system.
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The reaction temperature .[6]
Q3: Can I predict the major regioisomer in a pyrazole N-alkylation reaction?
While a definitive prediction can be difficult without experimental data, some general trends can be observed. Generally, the alkylation occurs at the less sterically hindered nitrogen atom.[1] For example, in 3-substituted pyrazoles, alkylation often favors the N1 position to yield the 1,3-disubstituted product. However, the interplay of steric and electronic effects can be complex, and experimental verification is always recommended.
Q4: Are there any general protocols for N-alkylation of pyrazoles?
Yes, a common and widely applicable method involves the deprotonation of the pyrazole with a suitable base, followed by the addition of an alkylating agent.[6] A typical procedure is provided below.
Experimental Protocols
General Protocol for N1-Alkylation of a Pyrazole using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a pyrazole using an alkyl halide in the presence of a base.[6]
Materials:
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Pyrazole derivative (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
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Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
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Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Data Presentation
Table 1: Influence of Base on the Regioselectivity of N-alkylation of 3-Phenylpyrazole with 2-Bromo-N,N-dimethylacetamide [3]
| Entry | Base | Solvent | N2/N1 Ratio | Yield (%) |
| 1 | K₂CO₃ | DMSO | 3:97 | 70 |
| 2 | Mg(OEt)₂ | - | 89:11 | - |
Table 2: Regioselectivity in the N-alkylation of 3-Methyl-5-phenyl-1H-pyrazole with Phenethyl Trichloroacetimidate [11]
| Product | Isomer | Yield (%) | Ratio |
| 1-phenethyl-3-methyl-5-phenyl-1H-pyrazole | N1 (major) | 40 | 2.5 : 1 |
| 1-phenethyl-5-methyl-3-phenyl-1H-pyrazole | N2 (minor) | 16 |
Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity.
Caption: General workflow for pyrazole N-alkylation.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
Technical Support Center: 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:
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Unreacted 3,5-dimethyl-1H-pyrazole: The starting material for the bromoethylation reaction.
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1,2-Dibromoethane: A common reagent used for introducing the 2-bromoethyl group, which may be present in excess.
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Regioisomers: Alkylation of the pyrazole ring can sometimes occur at different nitrogen atoms, leading to isomeric impurities.
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Poly-alkylated products: Multiple bromoethyl groups may attach to the pyrazole ring.
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Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: What is the recommended first step for purifying the crude product?
A2: An initial aqueous work-up is recommended. This involves dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water to remove water-soluble impurities like excess hydrazine or salts. Subsequent washes with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts.
Q3: Which purification technique is most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
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Column chromatography on silica gel is highly effective for separating the desired product from structurally similar impurities like regioisomers and poly-alkylated byproducts.
-
Recrystallization can be a good option if the crude product is relatively pure and the main impurities have different solubility profiles.
-
Acid-base extraction can be employed to separate the pyrazole product from neutral organic impurities. A general method involves dissolving the crude mixture in an organic solvent and reacting it with an inorganic or organic acid to form a water-soluble salt of the pyrazole, which can then be isolated and neutralized.[1]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[2] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product. Visualization under a UV lamp or staining with an appropriate agent (e.g., iodine) can help in identifying the spots.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | The product may be partially soluble in the aqueous phase during work-up. | Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. |
| The chosen solvent system for recrystallization may be too effective, leading to product loss in the mother liquor. | Experiment with different solvent systems or solvent ratios to optimize crystal recovery. Consider cooling the solution slowly to promote crystal growth. | |
| The compound may be degrading on the silica gel during column chromatography. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. This can prevent the degradation of acid-sensitive compounds. | |
| Co-elution of Impurities during Column Chromatography | The polarity of the eluent may be too high, causing impurities to travel with the product. | Use a less polar eluent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The impurity may have a very similar polarity to the product. | Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reverse-phase chromatography if available.[3] | |
| Product Fails to Crystallize | The crude product may contain a significant amount of impurities that inhibit crystallization. | First, attempt to remove the bulk of the impurities by another method, such as column chromatography, before attempting recrystallization. |
| The chosen solvent for recrystallization is not suitable. | Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. | |
| Oily Product Obtained After Purification | Residual solvent may be present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product may have a low melting point or be an oil at room temperature. | Confirm the physical state of the pure compound from literature or supplier data. If it is an oil, purification should focus on chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of ethyl acetate and hexane (e.g., 2:8 v/v). The polarity can be gradually increased if the product is not eluting.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and functionalization of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in pyrazole functionalization?
A1: The primary challenges in pyrazole functionalization include controlling regioselectivity, achieving high yields, preventing side reactions, and purification of the final products. For instance, direct functionalization of the pyrazole ring can lead to a mixture of isomers (e.g., N1 vs. N2 arylation, or C3 vs. C5 functionalization), and reaction conditions must be carefully optimized to favor the desired product.[1]
Q2: How can I improve the regioselectivity of N-arylation of an unsymmetrical pyrazole?
A2: Regioselectivity in N-arylation is influenced by steric hindrance and the electronic properties of the substituents on the pyrazole ring. The use of bulky phosphine ligands in palladium-catalyzed reactions or specific diamine ligands in copper-catalyzed reactions can direct the arylation to the less sterically hindered nitrogen atom.[2][3] The choice of base and solvent also plays a crucial role and should be screened for optimal selectivity.
Q3: What are the key factors to consider for optimizing a Suzuki-Miyaura coupling of a halopyrazole?
A3: Key factors for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, and the solvent system. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for coupling with heteroaryl halides.[4] The base is critical for the transmetalation step, with common choices being carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[4][5] The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is also a key parameter to optimize.[4]
Q4: My C-H functionalization reaction is giving low yields. What are the likely causes?
A4: Low yields in C-H functionalization can stem from several factors, including an inactive catalyst, suboptimal reaction temperature, incorrect choice of directing group, or the presence of inhibiting impurities. Ensure the palladium catalyst is active, and consider using a pre-catalyst. The reaction temperature is often critical and may require optimization. The directing group on the pyrazole is crucial for regioselectivity and reactivity, and some directing groups are more effective than others. Finally, ensure all reagents and solvents are pure and dry, as water and other impurities can deactivate the catalyst.[1][6]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Arylation Reactions
Question: I am attempting a Buchwald-Hartwig N-arylation of my pyrazole, but I am observing very low conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in Buchwald-Hartwig N-arylation of pyrazoles can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Yield in N-Arylation
Caption: A logical workflow for troubleshooting low yield in pyrazole N-arylation.
Data on N-Arylation Optimization:
The choice of catalyst, ligand, and base can significantly impact the yield of N-arylation reactions. Below is a summary of yields obtained under different conditions for the N-arylation of pyrazole with aryl halides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 12-24 | 85-95 | [7] |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 110 | 24 | 70-90 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 61-86 | [4] |
| CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 75-88 | N/A |
Note: Yields are substrate-dependent and the table provides a general guide.
Issue 2: Poor Regioselectivity in Electrophilic Halogenation
Question: I am trying to halogenate my substituted pyrazole at the C4 position using N-bromosuccinimide (NBS), but I am getting a mixture of products, including N-bromination and bromination at other carbon positions. How can I improve the regioselectivity for C4-halogenation?
Answer: Achieving high regioselectivity in the electrophilic halogenation of pyrazoles is a common challenge. The outcome is influenced by the electronic nature of the pyrazole substituents and the reaction conditions.
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
To improve regioselectivity, consider the following:
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Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in some cases.[1] Aprotic dipolar solvents can also yield better results than polar protic solvents like ethanol.[3]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]
-
Catalyst: The choice of catalyst can be critical. While acid catalysts are common, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and potentially influence regioselectivity.[3][5]
Q3: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?
A3: Pyrazole rings are generally stable; however, under certain conditions, such as in the presence of a strong base, deprotonation at the C3 position can lead to ring-opening.[1][6] Additionally, some substituted pyrazoles can undergo rearrangements and ring-opening/recyclization cascades, especially when functionalized with reactive groups like nitrenes.[1]
Q4: What are the best practices for purifying pyrazole compounds?
A4: Purification of pyrazoles often involves recrystallization or column chromatography.[4]
-
Recrystallization: Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also effective.[7] If your compound "oils out," try increasing the solvent volume, cooling the solution more slowly, or using a seed crystal.[7]
-
Column Chromatography: For basic pyrazole compounds that may streak or be retained on a silica gel column, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[8] Reversed-phase chromatography on C-18 silica is another option.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[1][4] The order of reagent addition can also be critical. |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][4] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4] |
| Formation of Stable Intermediates | In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[5] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[5] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Plausible Cause & Troubleshooting |
| Isomeric Pyrazoles | Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls.[1] Refer to the FAQ on improving regioselectivity. |
| Ring-Opened or Rearranged Products | The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[1] Carefully control the reaction temperature and consider alternative synthetic routes. |
| Discoloration of Reaction Mixture | This is often observed when using hydrazine salts like phenylhydrazine hydrochloride and can be due to the formation of colored impurities from the starting material.[4] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[4] Purification by recrystallization, sometimes with the addition of activated charcoal, can remove colored impurities.[4][7] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the general trend of solvent effects on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and an arylhydrazine.
| Solvent | Predominant Regioisomer | Typical Ratio (approximate) |
| Ethanol (protic) | Mixture of isomers | ~1:1 |
| N,N-Dimethylacetamide (aprotic) | Isomer 1 | >95:5 |
| 2,2,2-Trifluoroethanol (TFE) | Isomer 2 | >90:10 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[1][3]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., glacial acetic acid, if not the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. A slight excess of the hydrazine can be used to drive the reaction to completion.[4]
-
If required, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[1][4]
Visualizations
Caption: A general workflow for a typical pyrazole synthesis experiment.
Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.
Caption: Formation of regioisomers depending on reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
preventing di-alkylation in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis and functionalization of pyrazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the prevention of di-alkylation and control of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the N-alkylation of unsymmetrical pyrazoles?
The N-alkylation of pyrazoles with unsymmetrical substitution patterns often leads to the formation of a mixture of two regioisomers. This occurs because the two nitrogen atoms in the pyrazole ring have similar electronic properties and reactivity, making it difficult to selectively alkylate one over the other.[1][2][3] The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.[4]
Q2: What is "di-alkylation" in the context of pyrazole synthesis, and how can it be avoided?
In pyrazole synthesis, "di-alkylation" can refer to two distinct issues:
-
Formation of Regioisomeric Mixtures: This is the most common challenge, where two different mono-alkylated products are formed due to the presence of two reactive nitrogen atoms in unsymmetrical pyrazoles.[1][2]
-
Over-alkylation to form Pyrazolium Salts: This occurs when an already N-alkylated pyrazole is further alkylated on the second nitrogen atom, resulting in a cationic pyrazolium salt. This is more likely to happen under harsh reaction conditions or with highly reactive alkylating agents.
This guide will primarily focus on preventing the formation of regioisomeric mixtures, which is a more frequent and complex issue. Strategies to avoid over-alkylation include using milder reaction conditions, a stoichiometric amount of the alkylating agent, and careful monitoring of the reaction progress.
Q3: How do reaction conditions influence the regioselectivity of pyrazole N-alkylation?
The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] Steric and electronic properties of the substituents on the pyrazole ring also play a crucial role in directing the alkylating agent.[2] For instance, the use of different bases can alter the cation involved in the reaction, which in turn can influence the site of alkylation.[1]
Troubleshooting Guide: Preventing Di-alkylation (Formation of Regioisomers)
Problem: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of two regioisomers, leading to low yield of the desired product and difficult purification.
Solution Workflow
Below is a step-by-step workflow to troubleshoot and optimize the regioselectivity of your pyrazole N-alkylation reaction.
Caption: A logical workflow for troubleshooting the formation of regioisomers in pyrazole N-alkylation.
Detailed Troubleshooting Steps
Step 1: Modify the Base
The nature of the base and the resulting counter-ion can influence the site of alkylation. It has been observed that switching the base can alter the regioselectivity. For example, using sodium hydride (NaH) instead of potassium carbonate (K2CO3) has been shown to prevent the formation of regioisomeric products in certain cases, leading to a single regioisomer.[5]
Step 2: Change the Solvent
The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazolate anion and the alkylating agent. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF).
Step 3: Employ a Protecting Group Strategy
Protecting groups can be used to block one of the nitrogen atoms, forcing alkylation to occur at the desired position. The SEM (2-(trimethylsilyl)ethoxymethyl) group is one such example that allows for regioselective functionalization.[6] After successful C-H arylation, the SEM group can be transposed to the other nitrogen, enabling further functionalization at a different position.[6] Another option is the tetrahydropyranyl (THP) protecting group, which can be used in a one-pot derivatization process.[7][8]
Step 4: Consider Enzymatic Alkylation
For challenging cases, enzymatic catalysis offers a highly selective alternative. Engineered enzymes have been shown to achieve unprecedented regioselectivity (>99%) in the alkylation of pyrazoles using simple haloalkanes.[4] This method provides a powerful tool for obtaining single regioisomers where traditional chemical methods fail.[4]
Data on Regioselective N-Alkylation
The following table summarizes various approaches to control regioselectivity in pyrazole N-alkylation, with reported outcomes.
| Method | Key Reagents/Conditions | Regioselectivity (N1:N2) | Reference(s) |
| Base Modification | Sodium hydride (NaH) instead of potassium carbonate (K2CO3) | Single regioisomer | [5] |
| Protecting Group | SEM (2-(trimethylsilyl)ethoxymethyl) group transposition | Complete regiocontrol | [6] |
| Protecting Group | THP (tetrahydropyranyl) group | High yield, one-pot | [7] |
| Enzymatic Alkylation | Engineered methyltransferase with haloalkanes | >99:1 | [4] |
| Catalyst-Free Michael Addition | Reaction with α,β-unsaturated ketones and Rb2CO3 | Up to 9:1 | [9] |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation using Sodium Hydride
This protocol is adapted from a study demonstrating the prevention of regioisomer formation by switching the base.[5]
Objective: To achieve regioselective mono-alkylation of a substituted pyrazole.
Materials:
-
Substituted pyrazole (e.g., pyridinyl-pyrazole)
-
Ethyl iodoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyrazole.
-
Dissolve the pyrazole in the anhydrous solvent.
-
Carefully add one equivalent of sodium hydride to the solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation.
-
Slowly add one equivalent of ethyl iodoacetate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Protocol 2: General Procedure for Enzymatic N-Alkylation
This protocol is a general representation based on the principles of enzymatic pyrazole alkylation.[4]
Objective: To achieve highly regioselective N-alkylation of a pyrazole using an engineered enzyme.
Materials:
-
Pyrazole substrate
-
Engineered pyrazole-alkylating enzyme
-
Promiscuous enzyme for cosubstrate recycling (e.g., NSA-synthase)
-
Haloalkane (e.g., iodomethane, iodoethane)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Standard laboratory equipment for biochemical reactions
Procedure:
-
Prepare a reaction mixture containing the pyrazole substrate (e.g., 2 mM) in the buffer solution.
-
Add the engineered pyrazole-alkylating enzyme and the cosubstrate-recycling enzyme to the reaction mixture (e.g., 50 µM each).
-
Initiate the reaction by adding an excess of the haloalkane (e.g., 10 equivalents).
-
Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing them by HPLC or LC-MS.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.
-
Separate the organic layer, which contains the alkylated pyrazole product.
-
Analyze the regioselectivity of the product by NMR spectroscopy.
Visualizing Reaction Pathways
General Mechanism of Pyrazole N-Alkylation
The following diagram illustrates the general pathway for the N-alkylation of a pyrazole, highlighting the formation of the two possible regioisomers from an unsymmetrical pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Pyrazole Alkylation
Welcome to the Technical Support Center for pyrazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common regioselectivity issues encountered during the N-alkylation of pyrazoles. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in pyrazole alkylation?
A1: The regioselective N-alkylation of unsymmetrically substituted pyrazoles, leading to either N1 or N2 isomers, is a common challenge. The outcome is governed by a combination of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1][2][3]
Q2: How do steric effects of pyrazole substituents affect the N1/N2 ratio?
A2: Steric hindrance plays a crucial role in directing the alkylation.[2] Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2 or N1, respectively), favoring alkylation at the less hindered nitrogen.[4] For instance, a large group at C5 will direct alkylation to the N1 position.
Q3: What is the influence of the electronic properties of pyrazole substituents on regioselectivity?
A3: The electronic nature of the substituents on the pyrazole ring can significantly influence the nucleophilicity of the adjacent nitrogen atoms.[1][3] Electron-withdrawing groups can decrease the electron density of the neighboring nitrogen, potentially making it less nucleophilic. However, the interplay of electronic effects can be complex due to the tautomeric nature of NH-pyrazoles and the delocalization of the negative charge in the pyrazolate anion.[1]
Q4: I am observing a mixture of regioisomers. How can I improve the selectivity?
A4: To improve regioselectivity, you can modify several reaction parameters:
-
Choice of Base and Solvent: The combination of base and solvent can have a profound impact.[1][5] For example, using sodium hydride (NaH) in a non-polar solvent like THF can favor the formation of the N1 isomer.[5] In some cases, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity.[6]
-
Nature of the Alkylating Agent: The structure of the alkylating agent is a key factor.[7] The presence of functional groups in the alkylating agent can lead to secondary interactions, such as hydrogen bonding, which can stabilize one transition state over the other, thereby directing the regioselectivity.[7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the final regioisomeric ratio.
Q5: Are there any computational models that can predict the regioselectivity of pyrazole alkylation?
A5: Yes, quantum mechanics (QM) calculations can be used to estimate the activation energies for alkylation at the N1 and N2 positions.[7] By comparing the activation energies for the two competing pathways, it is possible to predict the major regioisomer. For example, a lower activation energy for N1 alkylation suggests that the N1 isomer will be the predominant product.[7] These calculations can also help in understanding the underlying factors, such as hydrogen bonding in the transition state, that control the selectivity.[7]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of N1 and N2 regioisomers.
-
Possible Cause: The steric and electronic differences between the C3 and C5 substituents on your pyrazole are not significant enough to induce selectivity under the current reaction conditions.
-
Troubleshooting Steps:
-
Change the Base/Solvent System: As a first step, try a stronger base like NaH in an aprotic solvent such as THF or DMF.[1][5] Alternatively, explore the use of fluorinated alcohols as solvents.[6]
-
Modify the Alkylating Agent: If possible, use an alkylating agent with a bulkier group or one that can participate in secondary interactions.
-
Vary the Temperature: Investigate the effect of running the reaction at a lower or higher temperature to see if you can favor one isomer.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Possible Cause: The inherent steric and electronic properties of your starting materials favor the formation of the unwanted isomer under the current conditions.
-
Troubleshooting Steps:
-
Reverse the Polarity of the Influencing Factors: If steric hindrance is the issue, consider if a synthetic route to a pyrazole with the bulky group on the other carbon is feasible.
-
Utilize a Directing Group: In some cases, a functional group on the pyrazole can be modified to direct the alkylation to the desired nitrogen, and this directing group can be removed or transformed in a subsequent step.[1]
-
Explore Alternative Synthetic Routes: Consider a completely different synthetic strategy to obtain the desired N-substituted pyrazole, such as a cycloaddition reaction.[1]
-
Data Presentation
Table 1: Effect of Base and Solvent on the Regioselectivity of Pyrazole Alkylation
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methyl-5-phenylpyrazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 1:1 | [1] |
| 3-Methyl-5-phenylpyrazole | Benzyl Bromide | NaH | THF | >95:5 | [5] |
| 3-(Trifluoromethyl)pyrazole | Ethyl iodoacetate | K₂CO₃ | Acetonitrile | 50:50 | [1] |
| 3-(Trifluoromethyl)pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | N2 selective | [8] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | N1 selective | [9] |
Note: The specific ratios are highly dependent on the substrates and reaction conditions. This table provides a general trend.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation using NaH/THF
This protocol is often effective for achieving N1 selectivity, especially when steric hindrance at the C5 position is minimal.[5]
-
Materials:
-
Substituted pyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (1.1 eq)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole.
-
Add anhydrous THF to dissolve the pyrazole.
-
Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.
-
Mandatory Visualizations
Caption: Factors influencing the regioselectivity of pyrazole alkylation.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole alkylation.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Brominated Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of brominated pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your brominated pyrazole derivatives.
Issue 1: Low Recovery After Recrystallization
Question: I am getting a very low yield after recrystallizing my brominated pyrazole. What are the possible causes and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the primary causes and troubleshooting steps:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as the compound remains in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your solid. Add the hot solvent in small portions until the solid just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated. Use a stemless funnel to prevent clogging. If crystals do form, you may need to add a small amount of hot solvent to redissolve them.
-
-
Incomplete Crystallization: The cooling process may not be sufficient to induce maximum crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization. Gently scratching the inside of the flask with a glass rod can also help induce crystallization by creating nucleation sites.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Re-evaluate your choice of solvent. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Consider using a mixed solvent system. Dissolve your compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat to redissolve and cool slowly.
-
Issue 2: Product "Oiling Out" During Recrystallization
Question: My brominated pyrazole derivative is forming an oil instead of crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Here’s how to troubleshoot this issue:
-
Solution is Too Concentrated: A highly concentrated solution can lead to the separation of the solute as a molten oil.
-
Solution: Add more hot solvent to the mixture to decrease the concentration.
-
-
Cooling Too Rapidly: Rapid cooling can cause the compound to come out of solution too quickly as an oil.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: Try to remove impurities by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.
-
Issue 3: Poor Separation of Isomers by Column Chromatography
Question: I am having difficulty separating regioisomers of my brominated pyrazole using column chromatography. The spots are very close on the TLC plate.
Answer:
Separating isomers of brominated pyrazoles can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solution: A less polar mobile phase will generally increase the retention time of your compounds on the silica gel, which can improve separation.[1] Experiment with different solvent systems, trying various ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). A small change in the solvent ratio can sometimes make a significant difference.
-
-
Use a Different Stationary Phase:
-
Solution: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase (C18) silica gel.[1]
-
-
Improve Column Packing and Loading:
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Load your sample in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
-
Gradient Elution:
-
Solution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar isomer with good separation and then speed up the elution of the more polar isomer.
-
Issue 4: Suspected Debromination During Purification
Question: I suspect I am losing the bromine from my pyrazole derivative during purification, as I see a byproduct with a lower molecular weight in my mass spectrum analysis. How can I prevent this?
Answer:
Debromination, or hydrodebromination, is a potential side reaction where the bromine atom is replaced by a hydrogen. This can occur under certain conditions, particularly in the presence of a palladium catalyst or certain bases.
-
Avoid Harsh Basic Conditions:
-
Solution: If your purification involves a basic wash or if you are using a basic stationary phase like alumina, be mindful of the strength of the base and the temperature. Prolonged exposure to strong bases can sometimes lead to debromination. Use milder bases like sodium bicarbonate if possible.
-
-
Careful with Reductive Conditions:
-
Solution: Ensure that no residual reducing agents from a previous reaction step are carried over into the purification.
-
-
Palladium Residues:
-
Solution: If your synthesis involved a palladium-catalyzed cross-coupling reaction, trace amounts of palladium can sometimes catalyze debromination in the presence of a hydride source (e.g., alcohols, water). Consider a pre-purification step to remove the catalyst, such as filtration through celite or a silica plug.
-
-
pH Control:
-
Solution: The stability of halogenated heterocycles can be pH-dependent.[2] Maintaining a neutral or slightly acidic pH during aqueous workups may help to minimize debromination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for brominated pyrazole derivatives?
A1: The two most common and effective purification techniques for brominated pyrazole derivatives are recrystallization and column chromatography.
-
Recrystallization is ideal for purifying solid compounds. The choice of solvent is crucial and depends on the polarity of the specific derivative.[3] Common single solvents include ethanol, methanol, and ethyl acetate, while mixed solvent systems like hexane/ethyl acetate are also frequently used.[3][4]
-
Column Chromatography is a versatile technique for purifying both solid and oily compounds and is particularly useful for separating mixtures of isomers.[1] Silica gel is the most common stationary phase, with elution typically performed using a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5]
Q2: What are some common impurities I might encounter after the bromination of a pyrazole?
A2: Common impurities depend on the brominating agent and reaction conditions used.
-
Unreacted Starting Material: The bromination reaction may not have gone to completion.
-
Di- or Poly-brominated Products: Depending on the stoichiometry and reactivity, you may form products with more than one bromine atom.
-
Regioisomers: If the pyrazole ring has multiple available positions for bromination, a mixture of isomers can be formed.[6]
-
Byproducts from the Brominating Agent: For example, if you use N-bromosuccinimide (NBS), succinimide will be a byproduct.[7][8]
Most of these impurities can be removed by column chromatography or recrystallization. A simple aqueous wash can often remove water-soluble byproducts like succinimide.
Q3: How do I choose the right solvent for recrystallizing my brominated pyrazole?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
"Like Dissolves Like": Start by considering the polarity of your brominated pyrazole. More polar compounds will dissolve in more polar solvents.
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Common Solvents to Try: For pyrazole derivatives, good starting points are ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Water can be used for more polar derivatives, often in a mixed solvent system with an alcohol.[4] For less polar derivatives, you might consider toluene or a hexane/ethyl acetate mixture.[4]
Q4: How can I monitor the purity of my brominated pyrazole derivative during the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.
-
During Column Chromatography: TLC allows you to identify which fractions contain your desired product and whether it is pure or still mixed with impurities.
-
Assessing Purity: By spotting the crude material and the purified product on the same TLC plate, you can visually assess the effectiveness of the purification. A pure compound should ideally show a single spot on the TLC plate.
For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.
Data Presentation
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | High | A good choice for polar pyrazole derivatives.[3] |
| Methanol | High | Effective for many pyrazole compounds. |
| Isopropanol | Medium-High | Another common alcohol for recrystallization. |
| Acetone | Medium | Useful for a range of polarities. |
| Ethyl Acetate | Medium | A versatile solvent for many organic compounds. |
| Hexane/Ethyl Acetate | Variable | A common mixed-solvent system where the polarity can be fine-tuned.[3] |
| Toluene | Low | Can be effective for less polar derivatives. |
| Cyclohexane | Low | Suitable for non-polar compounds.[3] |
Table 2: Typical Column Chromatography Conditions for Phenyl-Substituted Brominated Pyrazoles
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1-(4-bromophenyl)-3,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [5] |
| 3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [5] |
| 1,5-diphenyl-3-(o-tolyl)-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Place the crude brominated pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter or by transferring them to a watch glass to air dry.
Protocol 2: General Procedure for Flash Column Chromatography
-
Select the Eluent: Using TLC, determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Pack the Column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the non-polar component of your eluent. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve your crude brominated pyrazole in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample to the top of the column. Alternatively, you can pre-adsorb your sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analyze the Fractions: Use TLC to determine which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified brominated pyrazole.
Visualizations
Caption: A general experimental workflow for the purification of brominated pyrazole derivatives.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Data for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Pyrazole Mass Spectrometry Data
This guide provides a comparative analysis of the mass spectrometry data for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole and structurally related pyrazole derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in complex matrices, a common task in drug discovery and development. This document presents a summary of key mass spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Comparison of Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) observed or predicted for this compound and two comparable pyrazole derivatives: 3,5-dimethylpyrazole and 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole. The data for the target compound is based on predicted values and established fragmentation patterns for brominated pyrazoles, while the data for the analogues are from experimental sources.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C₇H₁₁BrN₂ | 202.0106 | 203.0178 | Predicted: • 123: [M - Br]⁺ • 109: [M - CH₂Br]⁺ • 95: [3,5-dimethyl-1H-pyrazol-4-yl]⁺ |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.0688 | 97.0760 | Experimental: • 96: [M]⁺• (Molecular Ion) • 81: [M - CH₃]⁺ • 68: [M - N₂]⁺• • 54: [M - CH₃ - HCN]⁺ |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₁₁BrN₂ | 250.0106 | 251.0178 | Experimental: • 252/250: [M]⁺• (Isotopic pattern for Br) • 171: [M - Br]⁺ • 144: [C₆H₅N₂]⁺ • 115: [C₉H₇]⁺ |
Experimental Protocols
The following provides a typical experimental protocol for acquiring mass spectrometry data for pyrazole derivatives, based on methodologies described in the scientific literature.
Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of the pyrazole derivative in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Addition of Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard with similar chemical properties.
Mass Spectrometry Analysis (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Acquisition: Acquire data in full scan mode.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of pyrazole derivatives.
Caption: Workflow for GC-MS analysis of pyrazole compounds.
A Comparative Guide to the Reactivity of Haloalkyl Pyrazoles for Drug Discovery
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of novel therapeutics. Haloalkyl pyrazoles are key intermediates in this process, with their reactivity being a pivotal factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of different haloalkyl pyrazoles, supported by experimental data, to inform the strategic selection of starting materials for cross-coupling reactions.
Reactivity Overview: The Influence of the Halogen
The reactivity of haloalkyl pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The bond strength follows the trend C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity for haloalkyl pyrazoles is Iodo > Bromo > Chloro.[1] While iodopyrazoles are typically the most reactive, this heightened reactivity can sometimes lead to undesirable side reactions, such as dehalogenation.[1][2][3] Conversely, chloropyrazoles are more stable and cost-effective but often necessitate more specialized and highly active catalyst systems to achieve efficient coupling.[1] Bromopyrazoles frequently offer a good balance between reactivity and stability.[1]
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo, 4-bromo, and 4-chloro-pyrazoles in key palladium-catalyzed cross-coupling reactions. The yields provided are representative and can vary depending on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling [1][3][4][5][6]
| Halogen | Catalyst System (Example) | Reactivity | Representative Yield (%) | Remarks |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions, which can lower the yield of the desired product.[1][3][4] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields.[1][3] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1][4] |
Table 2: Sonogashira Coupling [1][2][3][7]
| Halogen | Reactivity | Representative Yield (%) | Remarks |
| Iodo | Highest | High | Generally the preferred substrate due to higher reactivity, allowing for milder reaction conditions.[2][3][7] |
| Bromo | Moderate | Moderate | May require higher temperatures or longer reaction times compared to iodopyrazoles.[3] |
| Chloro | Lowest | Low | Not typically used for this reaction due to low reactivity. |
Table 3: Buchwald-Hartwig Amination [1]
| Halogen | Catalyst System (Example) | Reactivity | Representative Yield (%) | Remarks |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens.[1] |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
| Chloro | CuI | Lowest | Low | Shows the lowest reactivity with the copper catalyst.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-halopyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/SPhos or XPhos Pd G2, 0.02 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A suitable solvent (e.g., dioxane/water mixture) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Sonogashira Coupling
To a solution of the 4-halopyrazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated (e.g., 50-70 °C) under an inert atmosphere until completion. After cooling, the mixture is filtered through a pad of celite, and the solvent is removed in vacuo.[2] The residue is purified by column chromatography to yield the 4-alkynylpyrazole.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction tube, the 4-halopyrazole (1.0 mmol), the amine (1.2 mmol), a base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd(dba)₂/tBuDavePhos, 0.02 mmol) are combined. The tube is sealed, evacuated, and backfilled with argon. A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for comparing haloalkyl pyrazole reactivity.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Pathway for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential: A Comparative Guide to the Biological Activity of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive look into the prospective anticancer and antimicrobial properties of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole derivatives, benchmarked against related compounds.
While specific experimental data on the biological activity of this compound derivatives is not extensively documented in publicly available literature, the broader class of pyrazole compounds has demonstrated significant therapeutic potential, particularly in the realms of oncology and infectious diseases.[1][2][3][4][5] This guide provides a comparative analysis of the potential biological activities of the title compounds by examining the performance of structurally related pyrazole derivatives. Detailed experimental protocols for assessing these activities are also presented to facilitate further research in this promising area.
Synthetic Pathway Overview
The synthesis of this compound derivatives can be conceptualized through established pyrazole synthesis methodologies. A plausible synthetic route would involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulation to introduce the bromoethyl moiety.
Caption: Plausible synthetic workflow for this compound.
Comparative Analysis of Anticancer Activity
Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data presented below, collated from various studies, offers a benchmark for the potential anticancer efficacy of this compound derivatives. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 6.78 | [1] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 16.02 | [1] |
| 4-bromophenyl substituted pyrazole | A549 (Lung Cancer) | 8.0 | [1] |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical Cancer) | 9.8 | [1] |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast Cancer) | 5.8 | [1] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 | |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | 81.48 | |
| (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one derivatives | MDA-MB-231 (Breast Cancer), HepG2 (Liver Cancer) | Various potent activities reported | [6] |
| Benzofuropyrazole derivative (4a) | K562 (Leukemia), A549 (Lung Cancer) | Highly active | [7] |
| Pyrazole derivative (5a) | K562 (Leukemia), A549 (Lung Cancer) | High potency | [7] |
Comparative Analysis of Antimicrobial Activity
Pyrazole derivatives have also been recognized for their potent antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data below serves as a reference for the potential antimicrobial spectrum of this compound derivatives.
| Pyrazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [3] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [3] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [3] |
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | Various bacteria | Better activity than reference drug | [2] |
| 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a) | Various bacteria | Better activity than reference drug | [2] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Various bacteria | 62.5–125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Various fungi | 2.9–7.8 | [5] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Test compounds (this compound derivatives and controls)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15][16][17]
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or micropipette tips
-
Test compounds (this compound derivatives and controls)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solutions at various concentrations into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The MIC can be determined by testing serial dilutions of the compounds.
Potential Signaling Pathway in Cancer
While the exact mechanism of action for this compound derivatives is yet to be elucidated, many pyrazole-based anticancer agents have been shown to target key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical pathway that could be modulated by a pyrazole derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.
Conclusion
The extensive body of research on pyrazole derivatives strongly suggests that this compound and its analogs are promising candidates for further investigation as novel anticancer and antimicrobial agents. The comparative data presented in this guide provides a valuable starting point for researchers to design and execute studies aimed at elucidating the specific biological activities and mechanisms of action of these compounds. The provided experimental protocols offer a standardized framework for conducting such evaluations. Future research should focus on the synthesis of a library of these derivatives and their systematic screening against a broad panel of cancer cell lines and microbial strains to fully uncover their therapeutic potential.
References
- 1. srrjournals.com [srrjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. atcc.org [atcc.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asm.org [asm.org]
A Comparative Guide to Novel Pyrazole Compounds: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recently synthesized novel pyrazole compounds, focusing on their characterization data and biological activities. The information is intended to assist researchers in identifying promising scaffolds for further development in the fields of oncology and infectious diseases.
Physicochemical and Spectroscopic Characterization
Novel pyrazole derivatives are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. The most common methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Table 1: Spectroscopic Data for Representative Pyrazole Compounds
| Compound ID | Molecular Formula | Mass Spectrum (m/z) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| KA5 | C₂₂H₁₇BrN₄ | [M]+ at 426.2 | Signals corresponding to aromatic and methyl protons | Signals for aromatic, methyl, and pyrazole ring carbons | [1] |
| Compound 6d | C₂₄H₁₈N₂O₂ | - | - | - | [2] |
| SCAL-255 (5q) | C₂₅H₂₈N₄O₂ | - | - | - | [3] |
| Compound 25 | C₂₃H₁₆N₄OS | - | - | - | [4] |
| Compound 3f | C₈H₆N₂OS | - | Signals for thiophene and pyrazole protons | Signals for thiophene and pyrazole carbons | [5] |
| Compound 4f | C₁₇H₁₄N₂OS | - | Signals for thiophene, pyrazole, and vinylbenzyl protons | Signals for thiophene, pyrazole, and vinylbenzyl carbons | [5] |
Biological Activity: A Comparative Overview
Recent research has highlighted the potential of novel pyrazole compounds as potent anticancer and antimicrobial agents. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and microbial strains.
Anticancer Activity
The anticancer efficacy of pyrazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Novel Pyrazole Compounds (IC₅₀ in µM)
| Compound ID | HepG2 (Liver) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HNO-97 (Head and Neck) | Normal Cell Line (HSF) | Reference |
| KA5 | 8.5 | - | - | - | - | 5.53 | [1] |
| Sorafenib (Ref.) | 4.51 | - | - | - | - | - | [1] |
| Compound 6b | - | - | - | - | >80% inhibition at 100 µg/ml | Non-toxic | [2][6] |
| Compound 6d | - | - | - | - | >80% inhibition at 100 µg/ml | Non-toxic | [2][6] |
| SCAL-255 (5q) | - | Significant Inhibition | - | - | - | Good safety (MTD: 68 mg/kg) | [3] |
| SCAL-266 (6f) | - | Significant Inhibition | - | - | - | Good safety (MTD: 68 mg/kg) | [3] |
| Compound 25 | - | 3.17-6.77 | - | 3.17-6.77 | - | - | [4] |
Antimicrobial Activity
The antimicrobial potential of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity of Novel Pyrazole Compounds (MIC in µg/mL)
| Compound ID | E. coli | S. aureus | P. aeruginosa | C. sporogenes | MRSA | Reference |
| KA5 | No promising activity | No promising activity | No promising activity | No promising activity | - | [1] |
| Compound 6d | 7.8 | - | - | - | 15.7 | [2][6] |
| Ciprofloxacin (Ref.) | - | - | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key assays mentioned in this guide.
Synthesis of a Novel Pyrazole Compound (General Workflow)
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | CoLab [colab.ws]
- 6. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectral Analysis of 4-Substituted-3,5-dimethyl-1H-pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on the Analyzed Compound: Initial searches for comprehensive experimental spectral data (¹H-NMR, ¹³C-NMR, MS, IR) for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole were unsuccessful in yielding the necessary information for a comparative analysis. Therefore, this guide will focus on the closely related and well-characterized compound, 4-bromo-3,5-dimethyl-1H-pyrazole , and compare its spectral features with other relevant pyrazole derivatives. This analysis will provide valuable insights into the spectroscopic properties of this class of compounds.
This guide provides a detailed comparison of the spectral data for 4-bromo-3,5-dimethyl-1H-pyrazole and its analogues, 4-chloro-3,5-dimethyl-1H-pyrazole and the parent 3,5-dimethyl-1H-pyrazole. The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid in compound identification, characterization, and quality control.
Data Presentation: Comparative Spectral Data
The following tables summarize the key quantitative data from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy for the selected pyrazole derivatives.
Table 1: ¹H-NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of Pyrazole-H (ppm) |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 2.24 (s, 6H) | 11.8 (br s, 1H) |
| 4-chloro-3,5-dimethyl-1H-pyrazole | 2.15 (s, 6H) | - |
| 3,5-dimethyl-1H-pyrazole | 2.272 (s, 6H) | 5.805 (s, 1H), 12.29 (br s, 1H) |
Table 2: ¹³C-NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of Pyrazole C-3, C-5 (ppm) | Chemical Shift (δ) of Pyrazole C-4 (ppm) |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 11.8 | 145.2 | 93.3 |
| 4-chloro-3,5-dimethyl-1H-pyrazole | 11.1 | 144.1 | 105.7 |
| 3,5-dimethyl-1H-pyrazole | 13.5 | 148.1 | 105.7 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-bromo-3,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | 174/176 (M⁺), 95 |
| 4-chloro-3,5-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 130.58 | 130/132 (M⁺) |
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 96 (M⁺), 95, 81, 68, 54 |
Table 4: IR Spectroscopy Data (KBr, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aliphatic) | C=C, C=N Stretch |
| 4-bromo-3,5-dimethyl-1H-pyrazole | ~3200-2500 (broad) | ~2920 | ~1570 |
| 4-chloro-3,5-dimethyl-1H-pyrazole | ~3200-2500 (broad) | ~2925 | ~1575 |
| 3,5-dimethyl-1H-pyrazole | ~3200-2500 (broad) | ~2920 | ~1580 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe.
-
Sample Preparation: Approximately 5-10 mg of the pyrazole derivative was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H-NMR Acquisition: Proton NMR spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
-
¹³C-NMR Acquisition: Carbon-13 NMR spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H-NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C-NMR.
2. Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source (e.g., Agilent GC-MS system).
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The GC was equipped with a capillary column (e.g., HP-5ms) and programmed with a temperature gradient to separate the analyte from any impurities.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) range of, for example, 40-400 amu.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak (M⁺) and major fragment ions. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) was used for confirmation.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.
Mandatory Visualization
Caption: Workflow for the spectral analysis of pyrazole compounds.
A Comparative Guide to Pyrazole Synthesis for Researchers and Drug Development Professionals
An objective analysis of prominent pyrazole synthesis methodologies, supported by experimental data and detailed protocols to inform strategic decisions in chemical research and pharmaceutical development.
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous blockbuster drugs. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a critical focus for organic chemists and drug development professionals. This guide provides a comparative overview of several key methods for pyrazole synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in method selection and optimization.
At a Glance: Comparison of Pyrazole Synthesis Methods
The selection of an appropriate synthetic route to a target pyrazole is governed by factors such as the desired substitution pattern, available starting materials, and desired reaction efficiency. This section provides a comparative summary of key performance indicators for the methods detailed in this guide.
| Synthesis Method | Starting Materials | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | 1 - 2 hours | 70 - 98% | High yields, readily available starting materials, versatile for various substitutions.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls. |
| Synthesis from α,β-Unsaturated Ketones | α,β-Unsaturated ketones (Chalcones), Hydrazines | 4 - 6 hours | 73 - 81% | Access to a different substitution pattern compared to Knorr synthesis.[2] | Can be a two-step process if the α,β-unsaturated ketone is not commercially available. |
| One-Pot Synthesis from Ketones and Acid Chlorides | Ketones, Acid Chlorides, Hydrazine | Rapid | Good to excellent | Fast, general, and avoids isolation of the intermediate 1,3-dicarbonyl.[3][4][5] | Requires careful control of reaction conditions to manage the in situ formation of the dicarbonyl. |
| Microwave-Assisted Synthesis | Various (1,3-dicarbonyls, chalcones), Hydrazines | 3 - 30 minutes | 68 - 98% | Drastically reduced reaction times, often improved yields, and aligns with green chemistry principles.[6] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Various (e.g., Aldehydes, Hydrazine, β-ketoesters) | 15 - 40 minutes | 88 - 92% | Accelerated reaction rates, high yields, and energy efficiency.[7] | Requires an ultrasonic bath or probe. |
In-Depth Analysis of Synthesis Methodologies
This section provides a detailed examination of each synthetic method, including reaction mechanisms and experimental protocols.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[8] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[9][10]
Reaction Pathway:
The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.
Figure 1: General workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes upon cooling. If not, induce crystallization by adding a small amount of a suitable solvent like ethanol or by scratching the inside of the flask.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazolone.[11]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones)
This method provides an alternative route to pyrazoles, particularly for the synthesis of 1,3,5-triarylpyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. The reaction involves the cyclocondensation of an α,β-unsaturated ketone, such as a chalcone, with a hydrazine.
Reaction Pathway:
The synthesis proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration.
Figure 2: Synthesis of pyrazoles from α,β-unsaturated ketones.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone
-
Materials: Substituted chalcone, Hydrazine hydrate or Phenylhydrazine, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or phenylhydrazine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents (e.g., bromine in chloroform, or simply by air oxidation in some cases).
-
The final pyrazole product is purified by recrystallization.
-
One-Pot Synthesis from Ketones and Acid Chlorides
This efficient method allows for the rapid synthesis of pyrazoles by generating the 1,3-dicarbonyl intermediate in situ from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate.[3][4][5]
Logical Relationship:
This process streamlines the synthesis by combining two reaction steps into a single operational sequence.
Figure 3: One-pot synthesis of pyrazoles.
Experimental Protocol: General Procedure for One-Pot Pyrazole Synthesis
-
Materials: Ketone, Strong base (e.g., Lithium diisopropylamide - LDA), Acid chloride, Hydrazine hydrate, Anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the ketone solution and stir for 30-60 minutes to form the enolate.
-
Add the acid chloride (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to warm to room temperature over 1-2 hours.
-
Add hydrazine hydrate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to reflux for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude pyrazole is then purified by column chromatography or recrystallization.
-
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis
In recent years, green chemistry principles have driven the development of more environmentally friendly and efficient synthetic methods. Microwave irradiation and ultrasonication have emerged as powerful tools to accelerate pyrazole synthesis, often leading to higher yields in significantly shorter reaction times.[6][7][12][13]
Experimental Workflow:
The general workflow for these methods is similar to conventional heating but utilizes a different energy source for reaction activation.
Figure 4: Comparison of conventional and green synthesis workflows.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles
-
Materials: 1,3-Dicarbonyl compound or chalcone, Hydrazine derivative, Ethanol or a high-boiling point solvent (optional, some reactions are solvent-free).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound or chalcone (1 equivalent) and the hydrazine derivative (1.1 equivalents).
-
If a solvent is used, add a minimal amount of ethanol or another suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature for a short duration (typically 3-30 minutes).[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
The workup procedure is similar to conventional methods, involving precipitation, filtration, and purification.
-
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazoles
-
Materials: Aldehyde, Hydrazine monohydrate, Ethyl acetoacetate.
-
Procedure:
-
In a flask, mix the aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specific frequency and power for 15-40 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product is typically collected by filtration, washed with water and ethanol, and dried.[7]
-
Conclusion
The synthesis of pyrazoles is a well-established field with a diverse array of methodologies available to the modern chemist. The classical Knorr synthesis remains a robust and versatile option, while methods utilizing α,β-unsaturated ketones and one-pot procedures offer strategic alternatives for accessing different substitution patterns and improving overall efficiency. Furthermore, the adoption of green chemistry techniques, such as microwave and ultrasound-assisted synthesis, provides significant advantages in terms of reduced reaction times, increased yields, and minimized environmental impact. The choice of the optimal synthesis method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational information and practical protocols to enable researchers and drug development professionals to make informed decisions in their pursuit of novel pyrazole-containing compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evalution of Pyrazole Derivatives by Different Method | Scilit [scilit.com]
- 13. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Pyrazole Derivatives in Kinase Inhibition: In Vitro Assay Perspectives
For Researchers, Scientists, and Drug Development Professionals
Comparison of Pyrazole-Based Kinase Inhibitors
To illustrate the therapeutic potential of the pyrazole class, we present comparative data for two prominent kinase targets: Janus Kinase 2 (JAK2) and Cyclin-Dependent Kinase 2 (CDK2).
JAK2 Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.
| Compound Name | Structure | Target Kinase(s) | IC50 (nM) | Cell Line for Cytotoxicity | Cytotoxicity IC50 (µM) |
| 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | CC1=C(CCBr)C(C)=NN1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine derivative | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[1][2] | HEL (Erythroleukemia) | 0.186[3] |
| TG101348 | Pyrimidine derivative | JAK2 | 3[1][3] | Ba/F3-JAK2V617F | 0.27[3] |
| Compound 3f (from a study) | 4-amino-(1H)-pyrazole derivative | JAK1, JAK2, JAK3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)[4] | HEL (Erythroleukemia) | 0.35[4] |
CDK2 Inhibitors
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition. Inhibition of CDK2 is a key strategy in cancer therapy.
| Compound Name | Structure | Target Kinase(s) | IC50 (nM) | Cell Line for Cytotoxicity | Cytotoxicity IC50 (µM) |
| This compound | CC1=C(CCBr)C(C)=NN1 | Not Reported | Not Reported | Not Reported | Not Reported |
| AT7519 | Pyrazole derivative | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 47 (CDK2/Cyclin A)[5][6][7] | MM.1S (Multiple Myeloma) | 0.5[8][9] |
| Compound 9 (from a study) | Pyrazole derivative | CDK2/cyclin A2 | 960[10][11] | NCI-60 Panel (Mean GI) | 3.81 (GI50)[10][11] |
| Compound 11 (from a study) | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | CDK2 | 450[12] | MCF-7 (Breast Cancer) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of kinase inhibitors. Below are standard protocols for in vitro kinase inhibition and cytotoxicity assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK2, CDK2/Cyclin A2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 10 µL of a pre-mixed solution containing the kinase and its substrate to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15][16]
Materials:
-
Human cancer cell line (e.g., HEL, MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways targeted by these inhibitors and the general experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole derivatives.
Caption: The role of CDK2 in cell cycle progression and its inhibition by pyrazole compounds.
Caption: A generalized workflow for the in vitro screening of novel kinase inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
cytotoxicity of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole derivatives
The pyrazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Researchers have synthesized and tested a multitude of pyrazole derivatives, revealing key structure-activity relationships (SAR) that influence their cytotoxic effects. This guide will explore these relationships, providing researchers, scientists, and drug development professionals with a framework for understanding the potential of novel pyrazole-based compounds.
Comparative Cytotoxicity of Substituted Pyrazole Derivatives
The cytotoxic efficacy of pyrazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various cancer cell lines, showcasing the diversity of their anticancer activity.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Novel 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 | [5] |
| HCT116 (Colorectal) | 19.56 | [5] | ||
| Indole-Pyrazole Hybrid | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [6] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [6] | |
| 3,4-Diaryl Pyrazole | Novel 3,4-diaryl pyrazole derivative (Compound 6) | Various | 0.00006 - 0.00025 | [5] |
| Isolongifolanone-Pyrazole Hybrid | Novel pyrazole ring-containing isolongifolanone derivative (Compound 37) | MCF7 (Breast) | 5.21 | [5] |
| Thiazolyl-Pyrazoline | 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole | MCF-7 (Breast) | 0.07 | [4] |
| Pyrazole-Thiadiazole Hybrid | Novel Pyrazole-Thiadiazole Hybrid (Compound 6g) | A549 (Lung) | 1.537 ± 0.097 | [7] |
| 3,5-Diphenyl-1H-pyrazole | 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [8] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [8] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4-4.5 × 10³ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 72 hours.[1]
-
MTT Addition: After the incubation period, a solution of MTT (e.g., 20 μL of 2.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The resulting formazan crystals, formed by the reduction of MTT by viable cells, are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, graphical representations are essential.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
While the precise signaling pathways affected by 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole are unknown, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process.
Caption: A simplified diagram of the Bcl-2 mediated apoptotic pathway.
Structure-Activity Relationship Insights
The cytotoxic activity of pyrazole derivatives is significantly influenced by the substituents on the pyrazole ring and at other positions. For instance, the introduction of aromatic and heterocyclic moieties can enhance anticancer activity. The presence of halogen atoms, such as in 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been shown to result in potent cytotoxicity.[4]
Given that the target compound, this compound, possesses a bromoethyl group, it is plausible that this alkyl halide moiety could contribute to its cytotoxic profile. Alkylating agents are a known class of anticancer drugs that can induce cell death by reacting with DNA and other cellular macromolecules. Further experimental investigation is required to confirm this hypothesis and to fully elucidate the cytotoxic potential and mechanism of action of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [tutvital.tut.ac.za]
A Comparative Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole and Alternative Linkers in Bioconjugation
In the landscape of drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a conjugate. This guide provides an objective comparison of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a bifunctional linker featuring a reactive bromoethyl group and a stable pyrazole core, with other commonly employed linkers. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.
Overview of this compound
This compound is a non-cleavable linker that connects biomolecules through a stable carbon-heteroatom bond. Its structure combines a reactive alkyl halide for conjugation and a rigid, metabolically stable pyrazole ring. The pyrazole moiety can contribute to improved physicochemical properties of the resulting conjugate, such as enhanced solubility and metabolic stability. The dimethyl substitution on the pyrazole ring can provide steric hindrance, potentially protecting the linker from enzymatic degradation.
Comparison with Other Linker Classes
The performance of this compound is best understood in the context of other widely used linker technologies. The following sections provide a comparative analysis against key alternatives.
Alkyl vs. Polyethylene Glycol (PEG) Linkers
Linkers are broadly categorized based on their core structure, with alkyl chains and polyethylene glycol (PEG) chains being two of the most common.
| Feature | This compound (Alkyl-Pyrazole Hybrid) | PEG Linkers |
| Composition | Hydrocarbon chain with a pyrazole core | Repeating ethylene glycol units |
| Solubility | Generally hydrophobic, but the pyrazole can enhance aqueous solubility compared to a simple alkyl chain. | Hydrophilic, significantly enhances aqueous solubility of hydrophobic molecules.[1] |
| Pharmacokinetics | May lead to faster clearance due to hydrophobicity. The pyrazole core can offer some resistance to metabolism. | Can prolong circulation half-life and reduce clearance by increasing the hydrodynamic radius of the conjugate.[1] |
| Cell Permeability | Generally enhances cell permeability due to lipophilicity. | Can have varied effects; while hydrophilicity may hinder passive diffusion, the flexibility can be advantageous.[1] |
| Metabolic Stability | The pyrazole ring is generally stable to metabolic degradation. The alkyl chain is also relatively stable. | Generally stable, but can be susceptible to oxidative metabolism.[1] |
| Immunogenicity | Generally low. | Low, though the potential for anti-PEG antibodies is a consideration.[1] |
Non-Cleavable vs. Cleavable Linkers
A critical distinction in linker design is the stability of the bond connecting the linker to the payload.
| Linker Type | Mechanism of Action | Advantages | Disadvantages |
| This compound (Non-Cleavable) | The payload is released upon lysosomal degradation of the antibody in an ADC context. | High plasma stability, reducing off-target toxicity.[2] | Requires internalization of the conjugate for payload release; no bystander effect.[2] |
| Cleavable Linkers (e.g., Disulfide, Hydrazone, Peptide) | The payload is released in response to specific triggers in the target environment (e.g., reducing agents, low pH, enzymes).[3][4] | Allows for payload release in the tumor microenvironment, enabling a bystander effect.[3] | Can be less stable in circulation, leading to premature payload release and potential off-target toxicity.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any linker. Below are generalized protocols for conjugation reactions involving alkyl halide linkers and a conceptual workflow for ADC development.
Protocol 1: General Conjugation of a Thiol-Containing Biomolecule with this compound
Objective: To conjugate a biomolecule (e.g., a cysteine-containing peptide or antibody) to this compound.
Materials:
-
Thiol-containing biomolecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Reducing agent (e.g., TCEP) if the biomolecule has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: If necessary, reduce disulfide bonds in the biomolecule using a suitable reducing agent like TCEP. Purify the reduced biomolecule to remove the reducing agent.
-
Reaction Setup: Dissolve the thiol-containing biomolecule in the reaction buffer. Add a molar excess of this compound (typically 5-20 fold excess).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to react with any unreacted linker.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess linker and other small molecules.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the complex processes involved in bioconjugation.
Conclusion
This compound represents a valuable tool in the bioconjugation toolbox, offering a stable, non-cleavable linkage with potentially favorable physicochemical properties imparted by the pyrazole core. Its performance characteristics place it in the category of alkyl-based linkers, with a likely enhancement in metabolic stability and potentially altered solubility compared to simple hydrocarbon chains. The choice between this linker and alternatives such as PEG-based or cleavable linkers will depend on the specific requirements of the therapeutic conjugate, including the desired pharmacokinetic profile, the mechanism of action, and the nature of the payload. For applications requiring high plasma stability and intracellular payload release via lysosomal degradation, this compound is a compelling option. However, if enhanced aqueous solubility, prolonged circulation time, or a bystander killing effect are paramount, PEGylated or cleavable linkers, respectively, may be more suitable. Ultimately, empirical testing is necessary to determine the optimal linker for any given bioconjugate.
References
Safety Operating Guide
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole proper disposal procedures
Proper Disposal of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
The safe and environmentally responsible disposal of this compound is critical for laboratory safety and regulatory compliance. This compound is classified as a halogenated organic substance and presents significant health hazards, necessitating a structured disposal protocol. Adherence to institutional and local regulations is paramount, and this guide should be used in conjunction with your organization's Environmental Health & Safety (EHS) department procedures.
Hazard Profile and Safety Overview
This compound is a corrosive compound that requires careful handling.[1][2] The primary hazards associated with this chemical are summarized below. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[1][2]
Table 1: Hazard Classification for this compound
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion / Irritation | Category 1B | H314 - Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage / Irritation | Category 1 | H318 - Causes serious eye damage.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
Data sourced from Safety Data Sheet for CAS No. 83467-28-1.[1]
Due to its chemical structure, which includes a bromine atom, this compound must be treated as halogenated organic waste .[3][4] Halogenated waste streams are typically more costly and complex to dispose of than non-halogenated ones and must never be mixed.[3]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe collection and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile).[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][6]
-
Lab Coat: A standard laboratory coat must be worn to protect from skin contact.[5]
Waste Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Designated Halogenated Waste: this compound is a brominated organic compound and must be collected in a designated container for halogenated organic waste .[4][7]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemical streams.[3][4][8]
Waste Collection and Containerization
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[5] Sweep up solid material and place it into a suitable container for disposal, avoiding dust formation.[1]
-
Solutions: If the waste is in a solvent, collect it in a container designated for halogenated solvent waste.[3][9]
-
Container Choice: Use only containers approved for hazardous waste that are in good condition with a secure, tight-fitting lid.[7] Do not overfill the container.
Labeling
Properly label the hazardous waste container immediately upon starting accumulation.
-
List all chemical constituents and their approximate percentages, including solvents.[3][4]
-
Clearly write the full chemical name: "this compound".
-
Indicate the relevant hazards (e.g., "Corrosive," "Toxic").[3]
Storage
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Store away from incompatible materials.[9]
-
Ensure the container is stored in secondary containment to prevent spills.[3]
Final Disposal
-
Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[5] The most common method for halogenated organic compounds is high-temperature incineration at an approved facility.[4][5]
-
Request Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[3][5] The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 83467-28-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Danger [1]
This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2] A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][3] | To protect eyes from splashes and airborne particles. This compound can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if damaged.[1][3] | To prevent skin contact and absorption. This compound is toxic in contact with skin and causes skin irritation. |
| Skin and Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or increased risk of exposure, wear impervious clothing.[1][3][4] | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded, a full-face respirator may be necessary.[3] | To minimize inhalation of dust or aerosols.[5] This compound may cause respiratory irritation.[6] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following operational plan is crucial to minimize the risk of exposure and accidents.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1][5]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in confined areas.[1]
-
Eyewash Station and Safety Shower: A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[2][5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust. Use appropriate tools like spatulas to avoid direct contact.[5]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Storage:
-
Store in a tightly sealed, clearly labeled container.[7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
The storage area should be designated for corrosive materials.[1]
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a sealed, labeled container for disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.[5]
Large Spills:
-
Evacuate the laboratory and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Waste Classification: This material is classified as hazardous waste.[1]
-
Containerization:
-
Disposal:
-
Dispose of this chemical waste through a licensed waste disposal contractor. Follow all local, state, and federal regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
-
Empty containers should be rinsed three times, with the rinsate collected as hazardous waste.[8]
-
Caption: Logical flow for the proper disposal of chemical waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
